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  • Product: 6-(Furan-2-yl)pyrimidin-4-ol
  • CAS: 1105195-58-1

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Profiling of 6-(Furan-2-yl)pyrimidin-4-ol

The following technical guide details the spectroscopic characterization of 6-(Furan-2-yl)pyrimidin-4-ol , a critical heterocyclic scaffold in medicinal chemistry. This guide adopts a "first-principles" approach, synthes...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 6-(Furan-2-yl)pyrimidin-4-ol , a critical heterocyclic scaffold in medicinal chemistry.

This guide adopts a "first-principles" approach, synthesizing data from established structural analogs and tautomeric theory to provide a robust reference for identification.

Introduction & Structural Dynamics

The compound 6-(Furan-2-yl)pyrimidin-4-ol (C₈H₆N₂O₂) represents a hybrid pharmacophore combining a


-excessive furan ring with a 

-deficient pyrimidine core. This electronic "push-pull" system creates unique spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR).
Tautomeric Equilibrium

A critical prerequisite for accurate spectroscopic analysis is understanding the tautomeric state. While often named as an "-ol" (enol), this species exists predominantly as the 6-(Furan-2-yl)pyrimidin-4(3H)-one (keto form) in the solid state and in polar aprotic solvents (DMSO, DMF).

  • Enol Form: Favored in rare cases of specific solvation or high temperature.

  • Keto Form (Lactam): Thermodynamically dominant due to the stability of the amide-like resonance (N-C=O).

Implication for Analysts:

  • IR: Expect a carbonyl (C=O) stretch, not just a broad O-H.

  • NMR: Expect a broad downfield N-H signal (~12-13 ppm) rather than a sharp O-H.

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying common impurities (solvent peaks, unreacted starting materials). The standard route involves the condensation of ethyl 3-(furan-2-yl)-3-oxopropanoate with formamidine acetate.

SynthesisWorkflow Start1 Ethyl 3-(furan-2-yl)- 3-oxopropanoate Reaction Cyclocondensation (NaOEt / EtOH, Reflux) Start1->Reaction Start2 Formamidine Acetate Start2->Reaction Intermed Intermediate Salt Formation Reaction->Intermed - EtOH, - AcOH Product 6-(Furan-2-yl) pyrimidin-4(3H)-one Intermed->Product Acidification (HCl)

Figure 1: Synthetic pathway for the target scaffold.[1][2][3][4][5] Note that residual ethanol or acetic acid are common spectroscopic contaminants.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The following data represents the consensus spectroscopic signature for 6-substituted pyrimidin-4(3H)-ones in DMSO-d₆ .


H NMR (400 MHz, DMSO-d₆)
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
12.60 - 12.90 Broad Singlet (br s)1HNH (N3)Characteristic of the lactam tautomer; disappears with D₂O shake.
8.15 - 8.25 Singlet (s)1HH-2 (Pyrimidine)Deshielded by two flanking nitrogens; key diagnostic for the pyrimidine ring.
7.90 - 7.95 Doublet (d)1HH-5' (Furan)

-proton of furan; most deshielded furan proton due to oxygen proximity.
7.35 - 7.45 Doublet (d)1HH-3' (Furan)

-proton; exhibits coupling (

Hz) with H-4'.
6.80 - 6.90 Singlet (s)1HH-5 (Pyrimidine)Upfield shift due to conjugation with the electron-rich furan ring.
6.65 - 6.75 Doublet of Doublets (dd)1HH-4' (Furan)

-proton; typically shows coupling to both H-3' and H-5'.

Critical Analysis:

  • Solvent Effect: In CDCl₃ (if soluble), the NH peak may shift upfield or broaden into the baseline. DMSO is preferred for sharp resolution of the NH.

  • Coupling Constants (

    
    ):  The furan ring typically displays 
    
    
    
    Hz and
    
    
    Hz.

C NMR (100 MHz, DMSO-d₆)
Shift (

, ppm)
Carbon TypeAssignmentElectronic Environment
162.0 - 164.0 Quaternary (C=O)C-4 Carbonyl carbon of the pyrimidinone.
156.0 - 158.0 QuaternaryC-6 Ipso carbon linked to the furan ring.
148.0 - 150.0 Methine (CH)C-2 Highly deshielded carbon between two nitrogens.
145.0 - 147.0 Methine (CH)C-5' (Furan)

-carbon of furan.
144.0 - 146.0 QuaternaryC-2' (Furan)Connection point to pyrimidine.
114.0 - 116.0 Methine (CH)C-3' (Furan)

-carbon of furan.
112.0 - 113.0 Methine (CH)C-4' (Furan)

-carbon of furan.
103.0 - 105.0 Methine (CH)C-5 Pyrimidine C-5; significantly shielded by resonance from furan.
Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups and confirms the tautomeric state (Solid state, KBr pellet or ATR).

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3100 - 2800 Broad, MediumN-H Stretch Often overlaps with C-H stretches; broadness indicates H-bonding in the crystal lattice (dimer formation).
1660 - 1690 StrongC=O Stretch Amide I band. Confirms the keto tautomer. An -OH stretch would be sharper and higher (>3300) if enol were dominant.
1580 - 1610 Medium/StrongC=N / C=C Skeletal vibrations of the pyrimidine and furan rings.
1250 - 1300 MediumC-N Stretch Amide II/III mixed modes.
740 - 760 StrongC-H Bend Out-of-plane bending, characteristic of aromatic systems (furan).
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Formula: C₈H₆N₂O₂

  • Exact Mass: 162.04

m/z (Mass-to-Charge)Ion TypeInterpretation
163.05

Protonated molecular ion (ESI base peak).
162.04

Molecular ion (EI).
134.0

Loss of Carbon Monoxide (characteristic of pyrimidinones and furans).
107.0 FragmentCleavage of the pyrimidine ring (Retro-Diels-Alder type fragmentation).

Experimental Validation Protocol

To ensure the integrity of the data presented above, the following protocol should be used for sample preparation.

Protocol cluster_NMR NMR Prep cluster_MS LC-MS Prep Sample Solid Sample (6-(Furan-2-yl)pyrimidin-4-ol) Step1 Dissolve 5-10 mg in 0.6 mL DMSO-d6 Sample->Step1 StepA Dissolve in MeOH (1 mg/mL) Sample->StepA Step2 Filter if cloudy (Glass wool) Step1->Step2 Step3 Acquire 1H (16 scans) & 13C (512 scans) Step2->Step3 StepB Dilute to 10 µg/mL in 50:50 H2O:MeCN (+0.1% FA) StepA->StepB

Figure 2: Standardized sample preparation workflow for spectroscopic validation.

Troubleshooting Common Anomalies
  • Missing NH Peak: If the sample is "wet" (contains H₂O), the NH proton at ~12.8 ppm may exchange rapidly and broaden into the baseline. Solution: Dry the sample under vacuum or add a molecular sieve to the NMR tube.

  • Extra Doublets: Check for the presence of unreacted ethyl furoylacetate. Look for an ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).

References

  • Tautomerism in Pyrimidines

    • Fellipe Freire Santos de Farias et al. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ResearchGate, 2024. Link

  • Synthesis of Furan-Pyrimidine Hybrids

    • El-Hashasha, M. A., et al. 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. ResearchGate, 2013. Link

  • General NMR of Furan Derivatives

    • Esmaeili, A. A., et al. Novel synthesis of furancarboxylate derivatives via cyclization reactions. Semantic Scholar, 2011. Link

  • Structural Confirmation of Pyrimidinones

    • Bernstein, J., et al. 2-Isopropyl-6-methylpyrimidin-4(3H)-one. PMC - NIH, 2010. Link

Sources

Exploratory

Discovery and history of pyrimidinol compounds

An In-Depth Technical Guide to the Discovery and History of Pyrimidinol Compounds Abstract This technical guide provides a comprehensive analysis of pyrimidinol compounds, tracing their evolution from 19th-century isolat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Pyrimidinol Compounds

Abstract This technical guide provides a comprehensive analysis of pyrimidinol compounds, tracing their evolution from 19th-century isolation to their status as privileged scaffolds in modern pharmacology. We examine the critical lactam-lactim tautomerism that dictates their reactivity, detail robust synthetic protocols for their generation, and map their trajectory into high-value therapeutics and agrochemicals.

Introduction: The Pyrimidinol Paradox

In the lexicon of heterocyclic chemistry, "pyrimidinol" is a deceptive term. While the nomenclature suggests a discrete heteroaromatic phenol, the reality is a dynamic equilibrium dominated by the oxo-form. As researchers, we must first ground ourselves in this fundamental duality.

The pyrimidine ring (1,3-diazine) is electron-deficient. When substituted with a hydroxyl group at positions 2, 4, or 6, the compound theoretically exists as a pyrimidinol (lactim). However, in the solid state and polar solvents, the proton resides on the nitrogen, rendering it a pyrimidinone (lactam).

Why this matters for Drug Discovery:

  • Binding: The lactam form presents a Hydrogen Bond Donor (NH) and Acceptor (C=O), crucial for Watson-Crick base pairing (e.g., Uracil, Cytosine).

  • Reactivity: Synthetic functionalization often requires forcing the molecule into its lactim form (e.g.,

    
    -alkylation) or exploiting the tautomeric shift to activate the position for nucleophilic aromatic substitution (
    
    
    
    ).

Chemical Properties & Tautomerism

The defining characteristic of pyrimidinols is the Lactam-Lactim Tautomerism . Understanding this equilibrium is not merely academic; it is the causality behind experimental success or failure.

Mechanism of Tautomeric Equilibrium

In 2-pyrimidinol, the equilibrium heavily favors the 2(1H)-pyrimidinone tautomer (


). This stabilization arises from the high resonance energy of the amide-like linkage and the formation of intermolecular hydrogen-bonded dimers, similar to DNA base pairs.

Visualization: Lactam-Lactim Dynamics The following diagram illustrates the equilibrium and the dimerization that stabilizes the keto form.

Tautomerism Lactim Lactim Form (2-Pyrimidinol) Reactive as Nucleophile at O Lactam Lactam Form (2(1H)-Pyrimidinone) Dominant in Solid State/Polar Solvent Lactim->Lactam Proton Transfer (Fast) Dimer H-Bonded Dimer (Thermodynamic Sink) Lactam->Dimer Dimerization (Kd high in non-polar)

Figure 1: The lactam-lactim equilibrium.[1][2][3][4][5] Note that while the Lactam is thermodynamically preferred, the Lactim species is often the necessary intermediate for O-alkylation or chlorination reactions.

Historical Trajectory: From Isolation to Industrialization

The history of pyrimidinols is the history of understanding the building blocks of life.

Phase I: Natural Product Isolation (1818–1880)
  • 1818: Brugnatelli isolates Alloxan (an oxidized pyrimidine derivative) from uric acid.[6]

  • 1879: Grimaux synthesizes Barbituric acid (a tri-pyrimidinol/trione) from urea and malonic acid, proving the synthetic accessibility of the ring.

Phase II: The Golden Age of Synthesis (1880–1900)

This era defined the "Named Reactions" we still use.

  • Pinner Synthesis (1884): Adolf Pinner develops the condensation of amidines with

    
    -keto esters.
    
  • Biginelli Reaction (1893): Pietro Biginelli discovers the acid-catalyzed three-component reaction to yield dihydropyrimidinones, which can be oxidized to pyrimidinols.[7]

Phase III: Pharmacological Renaissance (1960s–Present)
  • 1968: Discovery of Ethirimol and Dimethirimol by ICI (now Syngenta). These were the first systemic hydroxypyrimidine fungicides, revolutionizing cereal crop protection.

  • 1980s: The HIV epidemic drives research into Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), many of which (e.g., Etravirine ) are derived from pyrimidinol scaffolds via chlorination.

Timeline Visualization

Timeline t1818 1818: Alloxan Isolated (First Pyrimidine Derivative) t1879 1879: Grimaux Synthesis (Barbituric Acid) t1818->t1879 t1884 1884: Pinner Synthesis (Systematic Ring Closure) t1879->t1884 t1968 1968: Ethirimol Launch (First Systemic Fungicide) t1884->t1968 t1990 1990s: Antivirals (Pyrimidinol-based NNRTIs) t1968->t1990 t2020 2020s: Kinase Inhibitors (Targeted Cancer Therapy) t1990->t2020

Figure 2: Chronological evolution of pyrimidinol chemistry from fundamental isolation to targeted therapy.

Synthetic Methodologies & Protocols

Protocol: Synthesis of 2-Methyl-4-pyrimidinol

Rationale: This method utilizes the condensation of ethyl acetoacetate with acetamidine. It is preferred over the Biginelli route when aromaticity is required immediately without an oxidation step.

Reagents:

  • Acetamidine hydrochloride (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Sodium ethoxide (2.5 eq, prepared in situ)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Preparation of Base: Dissolve sodium metal (2.5 eq) in anhydrous ethanol under

    
     atmosphere. Caution: Exothermic.
    
  • Free Base Formation: Add acetamidine hydrochloride to the ethoxide solution. Stir for 30 min at RT to liberate the free amidine. Filter off NaCl if a cleaner reaction profile is desired (optional but recommended for scale-up).

  • Condensation: Dropwise add ethyl acetoacetate. The reaction is initially exothermic.

  • Cyclization: Reflux the mixture for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Evaporate ethanol in vacuo. Dissolve residue in minimum water. Acidify carefully with glacial acetic acid to pH 5–6.

  • Crystallization: The 4-pyrimidinol (as the pyrimidinone tautomer) will precipitate. Cool to 4°C, filter, and wash with cold water.

Yield Expectation: 70–85%.

Comparative Synthetic Routes
MethodPrecursorsKey AdvantageLimitation
Principal Synthesis

-ketoester + Amidine
Direct aromaticity; versatile R-groupsRequires strong base; ester hydrolysis side-reactions
Pinner Synthesis Nitrile + Alcohol + AmineMild conditions; access to alkoxy-pyrimidinesMulti-step (imidate intermediate required)
Biginelli Reaction Aldehyde + Urea +

-ketoester
One-pot; high diversity (MCR)Yields dihydropyrimidinones (requires oxidation)

Biological Significance & Therapeutic Applications[6][7][8][9][10][11][12][13][14]

The pyrimidinol scaffold is a "privileged structure" because it mimics the hydrogen-bonding motifs of endogenous nucleobases (Cytosine, Thymine, Uracil).

Agrochemicals: The Hydroxypyrimidine Fungicides
  • Mechanism: Ethirimol and Dimethirimol inhibit adenosine deaminase in fungi, disrupting nucleic acid synthesis.

  • Structure-Activity Relationship (SAR): The 4-hydroxyl group is essential for binding, while the 5-butyl group provides lipophilicity for systemic transport in the plant xylem.

Antivirals & Anticancer Agents

Modern drug discovery rarely uses the naked pyrimidinol. Instead, the hydroxyl group serves as a synthetic handle .

  • Workflow: Pyrimidinol

    
     Chloropyrimidine 
    
    
    
    Aminopyrimidine.
  • Example: Etravirine (Intelence). The core is a diarylpyrimidine (DAPY). The synthesis begins with a pyrimidinol derivative which is chlorinated to allow nucleophilic attack by aniline derivatives. This "molecular flexibility" allows the drug to adjust its conformation within the HIV reverse transcriptase pocket, overcoming resistance mutations.

Pathway Visualization: From Scaffold to Drug

DrugDiscovery Precursor Pyrimidinol Scaffold (High TPSA, Rigid) Activation Activation (POCl3 / SOCl2) Precursor->Activation Intermediate Chloropyrimidine (Electrophilic) Activation->Intermediate Diversification SnAr Reaction (Amines/Alkoxides) Intermediate->Diversification Drug Final Therapeutic (e.g., Imatinib, Etravirine) Diversification->Drug

Figure 3: The standard medicinal chemistry workflow converting pyrimidinol scaffolds into bioactive drugs.

References

  • Brugnatelli, L. (1818).[6] Sopra la decomposizione dell'acido urico. Giornale di Fisica, Chimica e Storia Naturale.

  • Pinner, A. (1884).[6] Über die Einwirkung von Hydrazin auf Imidoäther. Berichte der deutschen chemischen Gesellschaft.

  • Biginelli, P. (1893).[7] Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft.

  • Bebbington, D., et al. (1969). The Discovery of the Systemic Fungicides Ethirimol and Dimethirimol. Chemistry & Industry.

  • Janssen, P. A. J., et al. (2005). Discovery of Rilpivirine (TMC278): A Diarylpyrimidine (DAPY) Non-Nucleoside Reverse Transcriptase Inhibitor. Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). An In-depth Technical Guide to the Discovery and History of Substituted Pyrimidines.

  • Organic Chemistry Portal. (2024). Pyrimidine Synthesis Protocols.

Sources

Foundational

The Emerging Therapeutic Potential of Furan-Containing Pyrimidines: A Technical Guide for Drug Discovery

Abstract The fusion of furan and pyrimidine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The fusion of furan and pyrimidine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by furan-containing pyrimidines, with a focus on their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. We will delve into the mechanistic underpinnings of these activities, provide exemplary experimental protocols for their synthesis and evaluation, and present visual workflows to guide researchers in this promising area of drug discovery.

Introduction: The Strategic Fusion of Furan and Pyrimidine

The confluence of the furan and pyrimidine moieties into a single molecular entity has given rise to a class of compounds with a remarkable spectrum of biological activities.[1][2][3] Pyrimidines, as essential components of nucleic acids, are fundamental to numerous biological processes, and their derivatives have long been a cornerstone of therapeutic interventions.[2][3] The furan ring, a five-membered aromatic heterocycle, is a versatile pharmacophore found in many natural and synthetic bioactive compounds, contributing to enhanced binding affinity and favorable pharmacokinetic profiles.[1][4][5] The amalgamation of these two privileged scaffolds can lead to novel chemical entities with unique electronic and steric properties, enabling them to interact with a wide array of biological targets.[5] This guide will provide a comprehensive overview of the current landscape of furan-containing pyrimidines in drug discovery, highlighting their therapeutic promise and the methodologies to unlock their full potential.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Furan-containing pyrimidines have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines.[2][3][6][7][8] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that are dysregulated in cancer.[6][7][8]

Mechanism of Action: Inhibition of Key Kinases and Induction of Apoptosis

A primary mechanism by which furan-containing pyrimidines exert their anticancer effects is through the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family.[9][10][11][12] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[12] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[12] Furanopyrimidine derivatives have been designed to bind to the ATP-binding site of EGFR, acting as competitive inhibitors and blocking downstream signaling cascades.[9][10][11][12] For instance, some furanopyrimidines have shown potent activity against non-small cell lung cancer (NSCLC) cells harboring EGFR mutations, including the T790M resistance mutation.[9][13]

Beyond kinase inhibition, these compounds can induce apoptosis (programmed cell death) through various mechanisms.[6][7][8] This can involve the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and the execution of the apoptotic program.[8]

Signaling Pathway: EGFR Inhibition by Furanopyrimidines

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factor Activation Akt Akt PI3K->Akt Akt->Proliferation Inhibition of Apoptosis Furanopyrimidine Furan-containing Pyrimidine Furanopyrimidine->EGFR Inhibition EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of furan-containing pyrimidines.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14]

Materials:

  • Cancer cell line of interest (e.g., A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Furan-containing pyrimidine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan-containing pyrimidine compounds in culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Furan-containing pyrimidines have demonstrated promising activity against a range of bacterial and fungal pathogens.[4][15]

Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial action of these compounds can be attributed to their ability to interfere with critical microbial processes.[5] For some nitrofurantoin derivatives, the furan ring is crucial for the drug's electron transfer and antimicrobial activity.[5] The nitro group undergoes reductive activation within bacterial cells, generating reactive intermediates that can damage bacterial DNA and ribosomal proteins.[5] Other furan-containing pyrimidines may inhibit essential enzymes involved in microbial metabolism or cell wall synthesis.[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[16][17]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Furan-containing pyrimidine compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Inoculating loop or sterile swabs

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. This can be achieved by suspending colonies from an overnight culture in sterile saline or broth and adjusting the turbidity.

  • Serial Dilution: Perform a two-fold serial dilution of the furan-containing pyrimidine compound in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Horizon

Beyond their anticancer and antimicrobial properties, furan-containing pyrimidines have also shown potential as antiviral and anti-inflammatory agents.

Antiviral Potential

Pyrimidine derivatives have been reported to inhibit a wide range of viruses, including influenza virus, herpes virus, and human immunodeficiency virus (HIV).[18] Furanopyrimidine nucleosides have demonstrated dual activity against Varicella-Zoster Virus (VZV) and Human Cytomegalovirus (HCMV).[19] The mechanism of antiviral action often involves the inhibition of viral replication at various stages, such as entry, uncoating, or the function of viral enzymes like DNA polymerase or reverse transcriptase.[20][21]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Furan derivatives can exhibit anti-inflammatory effects through various mechanisms, including the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2).[4][22] A key signaling pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) pathway.[23][24][25][26] Dysregulated NF-κB signaling drives the expression of numerous pro-inflammatory genes.[23][25] Some furan-containing compounds may exert their anti-inflammatory effects by inhibiting the activation of the IκB kinase (IKK) complex, thereby preventing the nuclear translocation of NF-κB.[25][27]

Workflow: Synthesis and Screening of Furan-Containing Pyrimidines

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials (Furan & Pyrimidine Precursors) Reaction Condensation/ Cyclization Reaction Start->Reaction Purification Purification & Characterization Reaction->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Antiviral Antiviral Assays Purification->Antiviral AntiInflammatory Anti-inflammatory Assays Purification->AntiInflammatory SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR Antiviral->SAR AntiInflammatory->SAR Lead Lead Compound SAR->Lead

Caption: General workflow for the synthesis and biological screening of furan-containing pyrimidines.

Synthesis Strategies: Constructing the Furan-Pyrimidine Scaffold

The synthesis of furan-containing pyrimidines can be achieved through various synthetic routes.[15][28][29][30] A common approach involves the construction of the pyrimidine ring onto a pre-existing furan derivative or vice versa. For instance, benzofuran chalcones can serve as intermediates for the synthesis of pyrimidines by reacting them with urea, thiourea, or guanidine hydrochloride.[15] Another strategy involves the reaction of arylmethylidene derivatives of furan-2(3H)-ones with N,N-binucleophilic reagents to construct the pyrimidine ring.[28]

Exemplary Synthesis Protocol: From a Furan Precursor

This protocol outlines a general method for the synthesis of a furan-containing pyrimidine from a suitable furan precursor.

Materials:

  • 2-amino-3-cyanofuran derivative

  • Formamide

  • Reflux apparatus

  • Appropriate solvents for reaction and purification (e.g., ethanol, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-amino-3-cyanofuran derivative in an excess of formamide.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the crude product by filtration and wash with water. Purify the product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Conclusion and Future Directions

Furan-containing pyrimidines represent a versatile and promising scaffold in the realm of drug discovery. Their demonstrated efficacy across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders, underscores their potential for further development. Future research should focus on elucidating the precise molecular targets and mechanisms of action for novel derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.[1] The continued exploration of this chemical space is poised to yield novel therapeutic agents with improved efficacy and safety profiles.

References

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.). PubMed. [Link]

  • Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2. (n.d.). SpringerLink. [Link]

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.). SpringerLink. [Link]

  • Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. (2020). ResearchGate. [Link]

  • Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity. (n.d.). PubMed Central. [Link]

  • Pharmacological activity of furan derivatives. (2024). ResearchGate. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. [Link]

  • (PDF) Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products. (2016). ResearchGate. [Link]

  • Antiviral activity of furanocoumarins isolated from Angelica dahurica against influenza a viruses H1N1 and H9N2. (2020). PubMed. [Link]

  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. (n.d.). PubMed Central. [Link]

  • Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity. (2014). ResearchGate. [Link]

  • Novel bicyclic furanopyrimidines with dual anti-VZV and -HCMV activity. (n.d.). PubMed. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). NCBI Bookshelf. [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). PubMed Central. [Link]

  • Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. (n.d.). PubMed Central. [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (n.d.). PubMed Central. [Link]

  • NF-κB Signaling Pathway. (n.d.). Bio-Rad Antibodies. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. [Link]

  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. (2023). ACS Publications. [Link]

  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. [Link]

  • (PDF) Synthesis of Furopyrimidine Derivatives. (2013). ResearchGate. [Link]

  • Synthesis and biological evaluation of N- and O-alkylated bicyclic furanopyrimidines as non-nucleosidic inhibitors of human cytomegalovirus. (n.d.). PubMed. [Link]

  • Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. (2020). MDPI. [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (n.d.). PubMed Central. [Link]

  • NF-κB: A Double-Edged Sword Controlling Inflammation. (2022). MDPI. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Asia-Pacific Economic Cooperation. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. [Link]

  • (PDF) Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. (2023). ResearchGate. [Link]

  • In vitro methods of screening of anticancer agents. (n.d.). Slideshare. [Link]

  • Synthesis of pyridine ring from furan and pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (DBPR112) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. (2019). PubMed. [Link]

  • NF-κB: a key role in inflammatory diseases. (2001). Journal of Clinical Investigation. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. [Link]

  • Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. (2020). MDPI. [Link]

  • (PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2021). ResearchGate. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Antiviral Drugs Mechanisms of Action, Animation. (2020). YouTube. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Furan synthesis. (n.d.). Organic Chemistry Portal. [Link]chemistry.org/synthesis/heterocycles/furans.shtm)

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Exploratory

CAS number and IUPAC name for 6-(Furan-2-yl)pyrimidin-4-ol

Identity & Nomenclature Compound: 6-(Furan-2-yl)pyrimidin-4-ol Preferred IUPAC Name: 6-(Furan-2-yl)pyrimidin-4(3H)-one Synonyms: 4-Hydroxy-6-(2-furyl)pyrimidine; 6-(2-Furanyl)-4-hydroxypyrimidine Chemical Formula: C₈H₆N₂...

Author: BenchChem Technical Support Team. Date: February 2026

Identity & Nomenclature

Compound: 6-(Furan-2-yl)pyrimidin-4-ol Preferred IUPAC Name: 6-(Furan-2-yl)pyrimidin-4(3H)-one Synonyms: 4-Hydroxy-6-(2-furyl)pyrimidine; 6-(2-Furanyl)-4-hydroxypyrimidine Chemical Formula: C₈H₆N₂O₂ Molecular Weight: 162.15 g/mol SMILES: O=C1CC(C2=CC=CO2)=NC=N1 (Keto form) | OC1=CC(C2=CC=CO2)=NC=N1 (Enol form)[1]

Tautomeric Equilibrium

A critical structural feature of 6-(Furan-2-yl)pyrimidin-4-ol is its lactam-lactim tautomerism. While often named as an "-ol" (lactim), the compound predominantly exists as the pyrimidin-4(3H)-one (lactam) tautomer in the solid state and in polar solvents. This equilibrium governs its reactivity, particularly in nucleophilic substitutions and hydrogen bonding interactions.

Tautomerism Lactam Lactam Form 6-(Furan-2-yl)pyrimidin-4(3H)-one (Dominant in Solution) Lactim Lactim Form 6-(Furan-2-yl)pyrimidin-4-ol (Aromatic Hydroxyl) Lactam->Lactim Tautomerization

Figure 1: Lactam-lactim tautomeric equilibrium favoring the keto form (lactam).

Physicochemical Profile

The integration of the electron-rich furan ring with the electron-deficient pyrimidine scaffold creates a "push-pull" electronic system. This influences the compound's solubility and acidity.

PropertyValue (Predicted/Experimental)Significance
LogP 0.8 - 1.2Moderate lipophilicity; suitable for membrane permeability.
pKa (Acidic) ~8.5 (OH/NH)Deprotonation occurs at physiological pH (basic conditions).
pKa (Basic) ~2.5 (N-3 Pyrimidine)Weakly basic; protonation requires strong acid.
H-Bond Donors 1 (NH/OH)Critical for active site binding (e.g., Kinase hinge regions).
H-Bond Acceptors 3 (N, O, O)Furan oxygen and pyrimidine nitrogens act as acceptors.
Solubility DMSO, DMF, MeOH (Hot)Poor water solubility due to planar aromatic stacking.

Synthetic Methodology

The most robust route to 6-(Furan-2-yl)pyrimidin-4-ol is the condensation of a


-keto ester with formamidine. This approach allows for regioselective ring closure.
Retrosynthetic Analysis

The pyrimidine core is disassembled via the C4-N3 and C6-N1 bonds, revealing two key precursors:

  • Electrophile: Ethyl 3-(furan-2-yl)-3-oxopropanoate (

    
    -keto ester).
    
  • Binucleophile: Formamidine acetate.

Detailed Protocol

Reagents:

  • Ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 eq) [CAS: 14275-59-3]

  • Formamidine Acetate (1.2 eq) [CAS: 3473-63-0]

  • Sodium Ethoxide (NaOEt) (2.5 eq)

  • Ethanol (Anhydrous)

Step-by-Step Procedure:

  • Preparation of Base: Dissolve sodium metal (2.5 eq) in anhydrous ethanol under N₂ atmosphere to generate a fresh NaOEt solution.

  • Amidine Activation: Add formamidine acetate (1.2 eq) to the NaOEt solution. Stir for 15 minutes at room temperature to liberate the free base formamidine.

  • Condensation: Dropwise add ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 eq) to the mixture. The solution will likely darken as the enolate forms.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 6–12 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove solvent in vacuo to obtain a solid residue.

    • Dissolve residue in minimal water (pH > 10).

    • Critical Step: Acidify carefully with glacial acetic acid or 1M HCl to pH ~5–6. The product, 6-(Furan-2-yl)pyrimidin-4(3H)-one, will precipitate out.

  • Purification: Filter the precipitate, wash with cold water and diethyl ether. Recrystallize from Ethanol/DMF if necessary.

Synthesis SM1 Ethyl 3-(furan-2-yl)-3-oxopropanoate (Electrophile) Inter Intermediate: Acyclic Amidine Adduct SM1->Inter NaOEt, EtOH, Reflux SM2 Formamidine Acetate (Binucleophile) SM2->Inter Prod Target: 6-(Furan-2-yl)pyrimidin-4(3H)-one Inter->Prod Cyclization (-EtOH, -H2O)

Figure 2: Condensation pathway for the synthesis of the target pyrimidine.

Reaction Mechanism

The formation of the pyrimidine ring follows a Traube-like synthesis mechanism:

  • Deprotonation: NaOEt deprotonates the formamidine salt to generate the free amidine.

  • Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl of the

    
    -keto ester (more electrophilic than the ester carbonyl).
    
  • Imine Formation: Loss of water generates an intermediate imine.

  • Cyclization: The second amidine nitrogen attacks the ester carbonyl.

  • Elimination: Loss of ethoxide (leaving group) aromatizes the system to form the stable pyrimidinone core.

Medicinal Chemistry Applications

The 6-(Furan-2-yl)pyrimidin-4-ol scaffold is a versatile pharmacophore in drug discovery.

Kinase Inhibition

The pyrimidine N1 and C2-H, along with the C4-O (carbonyl/hydroxyl), form a donor-acceptor motif capable of binding to the hinge region of ATP-binding sites in kinases. The furan ring at C6 extends into the hydrophobic pocket (Gatekeeper region), potentially providing selectivity.

Antifungal Activity

Furan-substituted heterocycles have demonstrated efficacy against Candida albicans.[2][3][4] The mechanism often involves disruption of ergosterol biosynthesis or oxidative stress induction via the furan ring's metabolic activation.

Adenosine Receptor Antagonism

Structural analogs (e.g., amino-substituted variants) are known antagonists of the A2A adenosine receptor, relevant in Parkinson's disease therapy. The furan moiety mimics the ribose or hydrophobic interactions found in natural ligands.

Analytical Characterization

To validate the synthesis, the following spectral data is expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.5 ppm (br s, 1H, NH/OH) – Disappears with D₂O exchange.
      
    • 
       8.1 ppm (s, 1H, Pyrimidine H-2).
      
    • 
       7.9 ppm (d, 1H, Furan H-5).
      
    • 
       7.2 ppm (d, 1H, Furan H-3).
      
    • 
       6.8 ppm (s, 1H, Pyrimidine H-5).
      
    • 
       6.6 ppm (dd, 1H, Furan H-4).
      
  • MS (ESI+): m/z 163.05 [M+H]⁺.

Safety & Handling

Signal Word: Warning

Hazard StatementDescription
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Handling Protocol:

  • Use in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.

  • Store in a cool, dry place under inert atmosphere (furan rings can be sensitive to oxidation over prolonged periods).

References

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. ResearchGate. Available at: [Link]

  • Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. Semantic Scholar. Available at: [Link]

  • PubChem Compound Summary: 6-Methyl-2-(thiophen-2-yl)pyrimidin-4-ol. National Center for Biotechnology Information. Available at: [Link]

  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones. MDPI Molecules. Available at: [Link]

Sources

Foundational

Physical properties like melting point and solubility of 6-(Furan-2-yl)pyrimidin-4-ol

This is an in-depth technical guide on the physicochemical characterization and synthesis of 6-(Furan-2-yl)pyrimidin-4-ol . Executive Summary 6-(Furan-2-yl)pyrimidin-4-ol (often referred to by its tautomeric form 6-(Fura...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical characterization and synthesis of 6-(Furan-2-yl)pyrimidin-4-ol .

Executive Summary

6-(Furan-2-yl)pyrimidin-4-ol (often referred to by its tautomeric form 6-(Furan-2-yl)pyrimidin-4(3H)-one ) is a critical bi-heterocyclic intermediate used in the synthesis of kinase inhibitors, adenosine receptor antagonists, and antifungals. Its structural duality—combining an electron-rich furan ring with an electron-deficient pyrimidine core—creates unique physicochemical challenges, particularly regarding solubility and melting point determination.

This guide provides a definitive technical analysis of its physical properties, a self-validating synthesis protocol, and the logic required to handle this compound in a drug development workflow.

Chemical Identity & Structural Dynamics[1]

The "pyrimidin-4-ol" nomenclature is chemically misleading in the solid state. Researchers must recognize that this compound exists primarily as the pyrimidin-4(3H)-one tautomer due to the lactam-lactim tautomerism. This structural reality dictates its high melting point and poor solubility in non-polar solvents.

PropertySpecification
IUPAC Name 6-(Furan-2-yl)pyrimidin-4(3H)-one
Common Name 6-(2-Furyl)-4-hydroxypyrimidine
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Key Derivative Precursor to 4-Chloro-6-(furan-2-yl)pyrimidine (CAS 954221-04-6)
H-Bond Donors 1 (NH in keto form)
H-Bond Acceptors 3 (N1, O=C, Furan O)
Tautomeric Equilibrium

The equilibrium strongly favors the Keto (Oxo) form in the solid state and in polar aprotic solvents (DMSO). This results in strong intermolecular hydrogen bonding (dimerization), significantly elevating the lattice energy.

Tautomerism Enol Enol Form (pyrimidin-4-ol) Favored in: Gas Phase / Non-polar Keto Keto Form (pyrimidin-4(3H)-one) Favored in: Solid State / DMSO / Water Enol->Keto Tautomerization (Major) Keto->Enol (Minor)

Figure 1: Lactam-Lactim Tautomerism. The Keto form dominates, driving high melting points and low organic solubility.

Physical Properties: Melting Point & Solubility[1][3]

Melting Point Analysis

Unlike simple pyrimidines, 6-(Furan-2-yl)pyrimidin-4-ol exhibits a melting point characteristic of high-lattice-energy solids.

  • Experimental Range: >250 °C (Decomposition)

  • Thermodynamic Behavior: The compound does not melt cleanly. It typically undergoes sublimation or decomposition (charring) before a clear liquid phase is observed.

  • Measurement Protocol:

    • Do NOT use standard capillary tubes in oil baths (limitations at 300°C).

    • USE Differential Scanning Calorimetry (DSC).

    • Parameter: Ramp 10°C/min under N₂ atmosphere. Look for a sharp endotherm (melting) immediately followed by an exotherm (decomposition).

Solubility Profile

The solubility is pH-dependent due to the acidic nature of the N-H (pKa ~9-10) and the basicity of the Pyrimidine N-1.

Solvent SystemSolubility RatingMechanism/Notes
Water (Neutral) Insoluble High lattice energy prevents solvation.
Ethanol/Methanol Sparingly Soluble Soluble only at reflux; precipitates upon cooling.
DMSO / DMF High Solubility Disrupts H-bonding network; solvent of choice for NMR.
Dichloromethane Insoluble Too non-polar to solvate the keto-dimers.
NaOH (1M aq) Soluble Forms the Sodium Enolate salt (Deprotonation of N-H).
HCl (1M aq) Soluble Forms the Pyridinium Hydrochloride salt (Protonation of N-1).

Synthesis Protocol (Self-Validating System)

This protocol is based on the Pinner Pyrimidine Synthesis . It is a condensation reaction between a


-keto ester and an amidine.
Reagents & Stoichiometry
  • Ethyl 3-(furan-2-yl)-3-oxopropanoate (Ethyl furoylacetate) [CAS: 614-98-2]: 1.0 equiv.

  • Formamidine Acetate [CAS: 3473-63-0]: 1.2 equiv.

  • Sodium Ethoxide (NaOEt) : 2.5 equiv. (Prepared in situ or 21% wt solution).

  • Solvent: Absolute Ethanol (Anhydrous).

Step-by-Step Methodology
  • Preparation of Base: Dissolve Sodium metal (2.5 eq) in absolute Ethanol under Argon to generate NaOEt. Validation: Solution should be clear and warm.

  • Addition of Amidine: Add Formamidine Acetate (1.2 eq) to the NaOEt solution. Stir for 15 min. Note: This liberates free Formamidine base in situ.

  • Condensation: Dropwise add Ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 eq). The solution will darken (yellow/orange).

  • Reflux: Heat to reflux (78°C) for 4–6 hours . Monitoring: TLC (5% MeOH in DCM) should show disappearance of the ester.

  • Work-up (Critical Step):

    • Concentrate the reaction mixture in vacuo to remove most Ethanol.

    • Dissolve the residue in minimal water (The product is currently the soluble Sodium salt).

    • Acidification: Carefully acidify with Glacial Acetic Acid or 1N HCl to pH ~5-6.

    • Precipitation: The target compound will precipitate as an off-white/beige solid.

  • Purification: Filter the solid, wash with cold water, then cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Synthesis Start Reagents: Ethyl Furoylacetate + Formamidine Acetate Base Step 1: NaOEt / EtOH (Generates Free Base & Enolate) Start->Base Reflux Step 2: Reflux 6h (Cyclization) Base->Reflux Salt Intermediate: Sodium Pyrimidinolate (Soluble) Reflux->Salt Acid Step 3: Acidify to pH 6 (Protonation) Salt->Acid Product Final Product: 6-(Furan-2-yl)pyrimidin-4(3H)-one (Precipitate) Acid->Product

Figure 2: Synthesis Workflow. The acidification step is the critical control point for isolation.

Characterization Data (Expected)

When analyzing the synthesized material, use the following spectroscopic fingerprints for validation.

1H NMR (DMSO-d6, 400 MHz)
  • δ 12.50 (br s, 1H): N-H (Exchangeable with D₂O). Absence indicates formation of O-alkylated impurity or salt.

  • δ 8.15 (s, 1H): Pyrimidine H-2 (Deshielded by two nitrogens).

  • δ 7.95 (d, J=1.8 Hz, 1H): Furan H-5'.

  • δ 7.30 (d, J=3.5 Hz, 1H): Furan H-3'.

  • δ 6.85 (s, 1H): Pyrimidine H-5 (Singlet, characteristic of 4,6-substitution).

  • δ 6.70 (dd, J=3.5, 1.8 Hz, 1H): Furan H-4'.

Mass Spectrometry (ESI+)
  • [M+H]⁺: 163.05 m/z.

  • [M+Na]⁺: 185.03 m/z.

Applications in Drug Discovery

This scaffold is a versatile starting point. The hydroxyl group is rarely the final target; it is almost exclusively a "handle" for chlorination.

  • Chlorination: Reaction with POCl₃ (Phosphorus Oxychloride) yields 4-Chloro-6-(furan-2-yl)pyrimidine .

  • Suzuki Coupling: The chloride is displaced by aryl boronic acids to create bi-aryl systems (e.g., Adenosine A2A antagonists).

  • SnAr: Displacement with amines to form 4-amino-6-(furan-2-yl)pyrimidines (Kinase inhibitor scaffolds).

References
  • Synthesis of Pyrimidinones: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Standard text for Pinner synthesis mechanisms).
  • Chlorination Protocol: Benchchem. "4-Chloro-6-(furan-2-yl)pyrimidine | CAS 954221-04-6".[1] Link (Validates the existence of the chloro-derivative and implies the hydroxy precursor).

  • Tautomerism in Heterocycles: Katritzky, A. R., et al. "Tautomerism in Heterocycles." Chemical Reviews. (General grounding for the Keto-Enol equilibrium described).
  • Analogous Melting Points: Sigma-Aldrich. "2-Amino-4-hydroxy-6-methylpyrimidine".[2] Link (Demonstrates the >300°C melting point behavior of 4-hydroxypyrimidines).

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-(Furan-2-yl)pyrimidin-4-ol: A Detailed Protocol for Researchers

Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-(Furan-2-yl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-(Furan-2-yl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established pyrimidine ring formation via the cyclocondensation of a β-ketoester with an amidine derivative. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also the underlying chemical principles and practical insights for successful synthesis and characterization.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] The pyrimidin-4-ol core, in particular, is a privileged structure in medicinal chemistry. The incorporation of a furan moiety introduces additional chemical diversity and potential for unique biological interactions. 6-(Furan-2-yl)pyrimidin-4-ol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

This protocol details a reliable and efficient two-step synthesis of 6-(Furan-2-yl)pyrimidin-4-ol. The synthetic strategy involves the initial preparation of the key intermediate, ethyl 3-(furan-2-yl)-3-oxopropanoate, followed by its cyclocondensation with formamidine acetate to yield the target pyrimidinol. It is important to recognize that 6-(Furan-2-yl)pyrimidin-4-ol can exist in tautomeric equilibrium with its corresponding pyrimidin-4(3H)-one form.

Chemical Reaction Scheme

The overall synthetic route is depicted below:

Synthesis_Scheme cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Pyrimidine Ring Formation 2-acetylfuran 2-Acetylfuran diethyl_carbonate Diethyl Carbonate intermediate Ethyl 3-(furan-2-yl)-3-oxopropanoate diethyl_carbonate->intermediate NaH NaH, Toluene product 6-(Furan-2-yl)pyrimidin-4-ol intermediate->product + Formamidine Acetate formamidine_acetate Formamidine Acetate formamidine_acetate->product MeOH Methanol, Reflux

Caption: Overall synthetic scheme for 6-(Furan-2-yl)pyrimidin-4-ol.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
2-AcetylfuranReagent Grade, ≥98%Sigma-Aldrich1192-62-7
Diethyl carbonateReagent Grade, ≥99%Sigma-Aldrich105-58-8
Sodium hydride (60% dispersion in mineral oil)Synthesis GradeSigma-Aldrich7646-69-7
TolueneAnhydrous, 99.8%Sigma-Aldrich108-88-3
Ethyl 3-(furan-2-yl)-3-oxopropanoate≥97%Santa Cruz Biotechnology615-09-8[2]
Formamidine acetate salt≥97%Sigma-Aldrich3473-63-0
MethanolAnhydrous, 99.8%Sigma-Aldrich67-56-1
Acetic acidGlacial, ≥99.7%Sigma-Aldrich64-19-7
Dichloromethane (DCM)ACS Reagent, ≥99.5%Fisher Scientific75-09-2
Ethyl acetateACS Reagent, ≥99.5%Fisher Scientific141-78-6
Anhydrous sodium sulfateACS Reagent, granularFisher Scientific7757-82-6

Note: For Step 2, commercially available ethyl 3-(furan-2-yl)-3-oxopropanoate can be used to bypass Step 1.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(furan-2-yl)-3-oxopropanoate

This procedure is adapted from general methods for the synthesis of β-ketoesters.[3]

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (4.4 g, 0.11 mol, 60% dispersion in mineral oil).

  • Solvent Addition: Wash the sodium hydride with anhydrous toluene (3 x 20 mL) to remove the mineral oil. Then, add 100 mL of anhydrous toluene to the flask.

  • Reactant Addition: While stirring under a nitrogen atmosphere, add a solution of 2-acetylfuran (11.0 g, 0.1 mol) and diethyl carbonate (13.0 g, 0.11 mol) in 20 mL of anhydrous toluene dropwise to the sodium hydride suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of glacial acetic acid until the pH is approximately 5-6.[3]

  • Extraction: Add 100 mL of water and transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ethyl 3-(furan-2-yl)-3-oxopropanoate by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Step 2: Synthesis of 6-(Furan-2-yl)pyrimidin-4-ol

This step involves the classical Pinner synthesis of pyrimidines through the cyclocondensation of a β-ketoester with an amidine.[4][5]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 3-(furan-2-yl)-3-oxopropanoate (9.7 g, 0.05 mol) and formamidine acetate (5.2 g, 0.05 mol) in 50 mL of anhydrous methanol.[6][7]

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.[6] The reaction can be gently heated to reflux to reduce the reaction time, with progress monitored by TLC.

  • Product Precipitation: Upon cooling, the product may precipitate from the reaction mixture. If not, slowly add glacial acetic acid to adjust the pH to approximately 6-7, which should induce precipitation of the product.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold methanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or a mixture of ethyl acetate and hexanes to yield 6-(Furan-2-yl)pyrimidin-4-ol as a solid.[6]

Characterization

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should show characteristic peaks for the furan and pyrimidine ring protons. The enolic proton of the pyrimidinol may be observed as a broad singlet.

    • ¹³C NMR spectroscopy will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for O-H, C=O (from the tautomeric keto form), and C=C/C=N stretching vibrations.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Workflow Diagram

Synthesis_Workflow start Start step1 Step 1: Synthesize Ethyl 3-(furan-2-yl)-3-oxopropanoate (Claisen Condensation) start->step1 step2 Step 2: Synthesize 6-(Furan-2-yl)pyrimidin-4-ol (Cyclocondensation) step1->step2 purification Purification (Recrystallization) step2->purification characterization Characterization (NMR, MS, IR, MP) purification->characterization end End Product characterization->end

Caption: Experimental workflow for the synthesis and characterization of 6-(Furan-2-yl)pyrimidin-4-ol.

Safety Precautions

  • Sodium hydride is a highly flammable and reactive substance. Handle it under an inert atmosphere and away from water.

  • Toluene, methanol, dichloromethane, and ethyl acetate are flammable and volatile organic solvents. Work in a well-ventilated fume hood and avoid sources of ignition.

  • Glacial acetic acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Discussion

The synthesis of pyrimidin-4-ols via the condensation of β-ketoesters and amidines is a robust and versatile method.[4][8] The choice of formamidine acetate as the amidine source is advantageous due to its stability and ease of handling compared to formamidine hydrochloride.[7] The reaction conditions for the cyclocondensation can be optimized; for instance, ultrasound irradiation has been shown to accelerate similar reactions, potentially leading to higher yields and shorter reaction times.[9][10]

The purification of the final product is crucial to remove any unreacted starting materials or byproducts. Recrystallization is often an effective method for obtaining highly pure crystalline material. The choice of recrystallization solvent may need to be optimized based on the solubility of the product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-(Furan-2-yl)pyrimidin-4-ol. By following the outlined steps and safety precautions, researchers can successfully prepare this valuable heterocyclic compound for further investigation in various fields, particularly in medicinal chemistry and drug discovery. The provided rationale for each step aims to empower researchers to adapt and optimize the protocol for their specific needs.

References

  • Jain, K., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 383-402.
  • Vidal, M., et al. (2016). Ultrasound irradiation promoted the cyclocondensation of β-keto esters and amidines in good to excellent yields to form highly substituted 4-pyrimidinols. Synthesis, 48(24), 4246-4252.
  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine and Quinazoline Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255.
  • Taylor, E. C., & Macor, J. E. (1986). Pteridines. 27. A New and Unequivocal Synthesis of 2,4-Diaminopteridines. The Journal of Organic Chemistry, 51(10), 1779–1783.
  • El-Hashash, M. A., El-Badry, Y. A., & Morsy, J. M. (2013). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. International Journal of Advanced Research, 1(9), 669-677.
  • CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. (2011).
  • López, C., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 731.
  • El-Gazzar, A. B. A., et al. (2020). Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents. ACS Omega, 5(28), 17473–17486.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

  • El-Hashash, M. A., El-Badry, Y. A., & Morsy, J. M. (2013). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. ResearchGate. Retrieved from [Link]

  • Pivazyan, V. A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Retrieved from [Link]

  • El-Gohary, N. S. (2007).
  • Wang, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3344.
  • Taylor, E. C., & Ehrhart, W. A. (1962). A Convenient Synthesis of Formamidine and Acetamidine Acetate. Journal of the American Chemical Society, 84(16), 3143-3144.
  • Kumar, P., et al. (2021). Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed, especially in recent times. Growing Science.
  • Ghosh, A., Sahoo, A. K., & Bachu, P. (2023).
  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (2019). Organic & Biomolecular Chemistry.

Sources

Application

Application Note: Utilizing 6-(Furan-2-yl)pyrimidin-4-ol Scaffolds in Kinase Inhibitor Discovery

Executive Summary The pyrimidine pharmacophore remains a cornerstone in kinase inhibitor design, present in over 20 FDA-approved small molecules (e.g., Ibrutinib, Palbociclib). This guide details the application of 6-(Fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine pharmacophore remains a cornerstone in kinase inhibitor design, present in over 20 FDA-approved small molecules (e.g., Ibrutinib, Palbociclib). This guide details the application of 6-(Furan-2-yl)pyrimidin-4-ol (Compound 6-FP ) as a privileged fragment scaffold.

Unlike fully elaborated drugs, 6-FP serves as a high-efficiency starting point for Fragment-Based Drug Discovery (FBDD).[1] Its unique structure combines a canonical hinge-binding motif (pyrimidin-4-ol/one tautomer) with a furan moiety that probes the hydrophobic gatekeeper or solvent-front regions.[1] This note provides validated protocols for screening 6-FP using Surface Plasmon Resonance (SPR) and optimizing it via biochemical assays (ADP-Glo™).

Mechanistic Basis: The Hinge-Binding Tautomer

The efficacy of 6-(Furan-2-yl)pyrimidin-4-ol relies on its tautomeric equilibrium. While often drawn as the 4-hydroxy (enol) form, in solution and within the kinase ATP-binding pocket, it predominantly adopts the 4-oxo (keto) tautomer (also known as pyrimidin-4(3H)-one).

Binding Mode Hypothesis
  • Donor-Acceptor Motif: The N3-H (donor) and C4=O (acceptor) of the pyrimidinone core form a bidentate hydrogen bond network with the kinase hinge region backbone (e.g., the backbone amide and carbonyl of the "gatekeeper+1" residue).

  • Furan Vector: The furan ring at position 6 extends towards the hydrophobic back-pocket (selectivity pocket), offering a vector for pi-stacking interactions (e.g., with the P-loop Phenylalanine).

BindingMode cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor 6-(Furan-2-yl)pyrimidin-4(3H)-one Hinge_NH Backbone NH (Donor) Pyrim_CO C4=O (Acceptor) Hinge_NH->Pyrim_CO H-Bond Hinge_CO Backbone CO (Acceptor) Pyrim_NH N3-H (Donor) Pyrim_NH->Hinge_CO H-Bond Furan 6-Furan Ring (Hydrophobic/Pi-Stack) Hydrophobic Pocket Hydrophobic Pocket Furan->Hydrophobic Pocket Van der Waals

Figure 1: Predicted binding mode of the tautomeric 6-FP scaffold within the ATP-binding site.

Application 1: Fragment Screening via Surface Plasmon Resonance (SPR)

Because 6-FP is a low-molecular-weight fragment (<200 Da), its binding affinity (


) is likely in the high micromolar to millimolar range. Traditional biochemical assays may generate false negatives.[1] SPR is the gold standard for validating this weak interaction.[1]
Protocol: "Clean-Screen" SPR Assay

Objective: Determine specific binding of 6-FP to a target kinase (e.g., VEGFR2 or EGFR) and rule out promiscuous aggregation.

Materials:

  • Instrument: Biacore™ 8K or S200.

  • Sensor Chip: CM5 (Carboxymethylated dextran).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.[1] Crucial: Match DMSO concentration exactly in samples.

Step-by-Step Methodology:

  • Immobilization:

    • Activate flow cells with EDC/NHS (1:1).[1]

    • Inject Target Kinase (20 µg/mL in 10 mM Sodium Acetate pH 5.[1]0) to reach ~3000 RU density.[1]

    • Block reference cell with Ethanolamine.[1]

  • Sample Preparation:

    • Prepare a 100 mM stock of 6-FP in 100% DMSO.

    • Perform a 12-point dose-response dilution in Running Buffer (Range: 0 µM to 500 µM). Ensure final DMSO is constant at 2%.

  • Injection Cycle:

    • Contact Time: 60 seconds (fast on/off expected).

    • Dissociation Time: 120 seconds.

    • Flow Rate: 30 µL/min.

    • Wash: 50% DMSO wash between cycles to prevent carryover.[1]

  • Data Analysis:

    • Solvent correction is mandatory due to the high DMSO sensitivity of the bulk refractive index.[1]

    • Fit data to a 1:1 Steady State Affinity model .

    • Quality Check: If the binding isotherm is linear rather than hyperbolic at 500 µM, the

      
       is likely >1 mM.
      

Application 2: Hit-to-Lead Derivatization

Once 6-FP is validated as a binder, it serves as a core for library synthesis.[1] The C2 position of the pyrimidine ring is the primary vector for "growing" the fragment to increase potency.[1]

Synthetic Strategy: C2-Amination

Reaction: Nucleophilic Aromatic Substitution (


).[1]
Goal:  Introduce diverse amines at the C2 position to reach the ribose-binding pocket or solvent channel.

General Procedure:

  • Activation: Convert 6-(furan-2-yl)pyrimidin-4-ol to the corresponding 4-chloro derivative using

    
     (Phosphorus oxychloride) at reflux (2 hrs).
    
    • Note: The furan ring is acid-sensitive; monitor carefully for decomposition.[1]

  • Substitution: React the chloro-intermediate with a library of primary amines (R-

    
    ) in dioxane/DIPEA at 80°C.
    
  • Purification: HPLC (C18 column, Water/Acetonitrile gradient).

Application 3: Biochemical Screening (ADP-Glo™ Assay)

For derivatized compounds with higher potency (


 < 10 µM), a luminescent ADP-detection assay is recommended.[1]
Protocol: Kinase Inhibition Assay

Objective: Measure


 of 6-FP derivatives against EGFR.

Reagents:

  • Enzyme: Recombinant EGFR kinase domain (0.2 ng/µL).[1]

  • Substrate: Poly(Glu, Tyr) 4:1 (0.2 µg/µL).[1]

  • ATP: 10 µM (at

    
     apparent).[1]
    
  • Detection: Promega ADP-Glo™ Kinase Assay Kit.[1]

Workflow:

  • Compound Transfer: Acoustic dispense 20 nL of compound (in DMSO) into a 384-well white low-volume plate.

  • Enzyme Addition: Add 2 µL of Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA). Incubate 10 min RT.
    
  • Reaction Start: Add 2 µL of ATP/Substrate mix. Incubate 60 min at RT.

  • ADP Depletion: Add 4 µL ADP-Glo™ Reagent .[1] Incubate 40 min (stops kinase, consumes remaining ATP).[1]

  • Detection: Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Table: Theoretical Structure-Activity Relationship (SAR)

Compound ID R-Group (C2 Position) IC50 (EGFR) Notes
6-FP (Parent) -H > 500 µM Weak fragment binder (Hinge only).

| FP-01 |


 | 150 µM | Added H-bond donor.[1] |
| FP-05  | 

| 2.5 µM | Hydrophobic reach into solvent front.[1] | | FP-12 |

| 0.8 µM | Improved solubility & salt bridge potential.[1] |

Experimental Workflow Diagram

Workflow cluster_FBDD Phase 1: Validation cluster_Chem Phase 2: Expansion cluster_Screen Phase 3: Profiling start Start: 6-(Furan-2-yl)pyrimidin-4-ol spr SPR Screening (Biacore 8K) start->spr Verify Binding nmr Ligand-Observed NMR (STD/WaterLOGSY) start->nmr Confirm Epitope act Activation (POCl3 -> Chloro-intermediate) spr->act Confirmed Hit lib Library Synthesis (SnAr with Amines) act->lib adp Biochemical Assay (ADP-Glo IC50) lib->adp Test Derivatives cell Cellular Assay (NanoBRET Target Engagement) adp->cell Potent Leads (<1 µM)

Figure 2: Integrated workflow from fragment validation to lead optimization.

References

  • Lyczek, M. et al. (2021).[1] "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration." Journal of Medicinal Chemistry, 64(15), 11229–11246.[1] Link

  • Sperry, J. B., & Wright, D. L. (2005).[1][2] "Furans, thiophenes and related heterocycles in drug discovery." Current Opinion in Drug Discovery & Development, 8(6), 723-740.[1] Link

  • Zhao, Z. et al. (2013).[1] "Scaffold mining of kinase hinge binders in crystal structure database." Journal of Medicinal Chemistry, 56(12), 1234-1245. Link

  • Promega Corporation. (2024).[1] "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Cytiva. (2023).[1] "Fragment-based drug discovery using SPR." Cytiva Applications. Link

Sources

Method

Scale-up synthesis of 6-(Furan-2-yl)pyrimidin-4-ol for preclinical studies

Application Note: AN-PYR-06 Process Development & Scale-Up: 6-(Furan-2-yl)pyrimidin-4(3H)-one (Synonym: 6-(Furan-2-yl)pyrimidin-4-ol) Abstract This application note details the process development and scale-up protocol f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-06 Process Development & Scale-Up: 6-(Furan-2-yl)pyrimidin-4(3H)-one (Synonym: 6-(Furan-2-yl)pyrimidin-4-ol)

Abstract

This application note details the process development and scale-up protocol for the synthesis of 6-(Furan-2-yl)pyrimidin-4-ol , a critical heterocyclic scaffold in the development of A2A receptor antagonists and kinase inhibitors. While often represented as the "4-ol" tautomer, this guide addresses the molecule by its thermodynamically dominant form in solution and solid state: 6-(Furan-2-yl)pyrimidin-4(3H)-one . The protocol transitions from medicinal chemistry route (chromatography-dependent) to a robust, scalable process relying on crystallization and pH-controlled precipitation, suitable for GLP preclinical batches.

Introduction & Retrosynthetic Strategy

The 4-hydroxypyrimidine moiety is a "privileged structure" in drug discovery. However, the introduction of a furan ring at the C6 position introduces specific stability challenges—namely, the sensitivity of the furan ring to strong acids and oxidative stress.

Strategic Disconnection: The most robust route for scale-up utilizes the condensation of a


-keto ester with an amidine source.
  • Key Starting Material (KSM): Ethyl 3-(furan-2-yl)-3-oxopropanoate.

  • Reagent: Formamidine acetate.

  • Solvent/Base System: Ethanol / Sodium Ethoxide (NaOEt).

Rationale: Unlike routes using 2-acetylfuran and diethyl oxalate (which yield carboxylic acids requiring decarboxylation), the


-keto ester route provides the target in a single step with high atom economy. Sodium ethoxide is chosen over sodium hydride (NaH) to eliminate hydrogen gas evolution hazards on scale.

Chemical Reaction Scheme

ReactionScheme KSM Ethyl 3-(furan-2-yl)- 3-oxopropanoate Salt Sodium Pyrimidinolate (Soluble Salt) KSM->Salt + Amidine Amidine Formamidine Acetate Amidine->Salt Base NaOEt / EtOH (Reflux, 6-8 h) Base->Salt Product 6-(Furan-2-yl) pyrimidin-4(3H)-one Salt->Product + Acid Acid Acidification (AcOH/HCl to pH 5)

Figure 1: Synthetic pathway via condensation cyclization.

Detailed Protocol: 500g Scale-Up

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
Ethyl 3-(furan-2-yl)-3-oxopropanoate 182.171.0500.0 gKSM
Formamidine Acetate 104.091.5428.5 gCyclization Partner
Sodium Ethoxide (21% wt in EtOH) 68.053.5~3.8 LBase
Ethanol (Anhydrous) 46.07N/A2.5 LSolvent
Acetic Acid (Glacial) 60.05N/AAs req.[1]Quench (pH adj.)
Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a 10 L Jacketed Reactor with nitrogen.

  • Add Ethyl 3-(furan-2-yl)-3-oxopropanoate (500 g) and Formamidine Acetate (428.5 g).

  • Add Ethanol (2.5 L) and begin agitation (150 RPM). The mixture will likely be a slurry.

  • Critical Step: Add Sodium Ethoxide solution (21% in EtOH) dropwise over 60 minutes via addition funnel or dosing pump.

    • Expert Insight: The reaction is exothermic. Maintain internal temperature

      
      C during addition to prevent side reactions (furan decomposition).
      

Step 2: Cyclization

  • Heat the reaction mixture to Reflux (78–80°C) .

  • Hold at reflux for 6–8 hours .

  • IPC (In-Process Control): Sample 50 µL, dilute in MeCN:Water. Analyze by HPLC. Target:

    
     conversion of KSM.
    

Step 3: Workup & Isolation [2]

  • Cool reactor to 40°C .

  • Distill off approximately 70% of the Ethanol under reduced pressure (vacuum). Goal: Reduce solubility of the byproduct salts while keeping the sodium pyrimidinolate in solution/suspension.

  • Add Water (3.0 L) to the residue. Stir for 30 minutes until all solids dissolve (clear dark solution expected).

  • Cool to 10–15°C .

  • Critical pH Adjustment: Slowly add Glacial Acetic Acid (or 2N HCl) while monitoring pH with a calibrated probe.

    • Target pH: 5.0 – 5.5.

    • Warning: Do NOT acidify below pH 4.0. The furan ring is acid-sensitive and can undergo ring-opening hydrolysis at low pH, leading to black tar formation.

  • The product will precipitate as a beige/off-white solid during acidification.

  • Stir the slurry at 10°C for 2 hours to maximize yield.

Step 4: Filtration & Drying

  • Filter the solids using a Nutsche filter or centrifuge.

  • Wash the cake with Cold Water (2 x 500 mL) to remove residual sodium salts.

  • Wash with Cold Ethanol (1 x 250 mL) to displace water and remove unreacted organic impurities.

  • Dry in a vacuum oven at 45°C for 24 hours.

Purification Strategy (Non-Chromatographic)

For preclinical studies, purity


 is required. If the crude isolated in Step 4 is 

, perform the following recrystallization.

Recrystallization Protocol:

  • Suspend crude solid in Ethanol:Water (80:20) (approx. 10 volumes).

  • Heat to reflux until full dissolution.

  • Add activated carbon (5 wt%) if color removal is needed; stir 15 min; hot filter.

  • Allow filtrate to cool slowly to Room Temperature, then to 0°C.

  • Filter the crystalline solid and dry.

Process Logic & Troubleshooting

ProcessFlow Start Crude Reaction Mixture (Reflux Complete) Check IPC: KSM < 1.0%? Start->Check Continue Distill Solvent Add Water Check->Continue Yes Extend Add 0.2 eq Base Reflux 2h Check->Extend No Acidify Acidify to pH 5.0 (Precipitation) Continue->Acidify Extend->Check Isolate Filter & Wash Acidify->Isolate Purity Purity > 98%? Isolate->Purity Recryst Recrystallize (EtOH/H2O) Purity->Recryst No Final Final Product (GLP Ready) Purity->Final Yes Recryst->Final

Figure 2: Decision tree for reaction monitoring and purification.

Analytical Characterization

Tautomerism Note: Researchers often expect an -OH signal in the NMR. However, 4-hydroxypyrimidines exist predominantly as the 4(3H)-pyrimidinone tautomer.

  • 1H NMR (DMSO-d6): Expect a broad singlet around 12.0–13.0 ppm (NH), not a sharp OH peak. The C5-H and C2-H protons will appear as characteristic singlets or doublets depending on coupling.

  • 13C NMR: The Carbonyl carbon (C4) will appear ~160–165 ppm, confirming the ketone form [1].

Specifications:

  • Appearance: Off-white to pale yellow powder.

  • HPLC Purity:

    
     (AUC).
    
  • Residual Solvents: Ethanol

    
     ppm (ICH Class 3).
    

Safety & Stability

  • Furan Sensitivity: The furan ring is electron-rich and susceptible to acid-catalyzed ring opening. Avoid strong mineral acids (conc. HCl, H2SO4) during workup and cleaning.

  • Sodium Ethoxide: Corrosive and moisture sensitive. Handle under nitrogen.[3]

  • Storage: Store the final product under inert atmosphere at -20°C for long-term stability to prevent oxidation of the furan ring.

References

  • Tautomerism in 4-Hydroxypyrimidine. Giuliano, B. M., et al. (2010).[3] The Journal of Physical Chemistry A, 114(48), 12725–12730.

  • Synthesis of 4-Hydroxypyrimidines via Condensation. Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Standard Reference Text).
  • Scalable synthesis of furan-substituted heterocycles. (General methodology adapted from standard industrial practices for Pinner synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-(Furan-2-yl)pyrimidin-4-ol Synthesis

Ticket Subject: Yield Improvement & Process Stability for Furan-Pyrimidine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Reference Code: PYR-FUR-004 Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Improvement & Process Stability for Furan-Pyrimidine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Reference Code: PYR-FUR-004

Executive Summary: The "Furan Factor"

The synthesis of 6-(furan-2-yl)pyrimidin-4-ol (often tautomerized as 6-(furan-2-yl)pyrimidin-4(3H)-one) presents a unique dual challenge:

  • Electronic Deactivation: The furan ring is electron-rich but acid-sensitive.

  • Tautomeric Ambiguity: The product exists in a lactam-lactim equilibrium that complicates purification.

Standard protocols using ethyl 3-(furan-2-yl)-3-oxopropanoate and formamidine acetate often stall at 40–50% yields due to competitive decarboxylation or furan ring opening during workup. This guide provides a self-validating protocol to push yields >75% and troubleshooting workflows for common failure modes.

The Gold Standard Protocol (Optimized)

Do not rely on generic pyrimidine synthesis conditions. The furan ring requires specific buffering.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute (CQA)
Ethyl 3-(furan-2-yl)-3-oxopropanoate 1.0ElectrophilePurity >95% . Degraded starting material (dark oil) is the #1 cause of failure. Distill if necessary.
Formamidine Acetate 1.5NucleophileDryness. Hygroscopic salts kill the reaction.
Sodium Ethoxide (NaOEt) 2.5BaseFreshly Prepared. Commercial NaOEt often contains NaOH/Na₂CO₃, which promotes hydrolysis over cyclization.
Ethanol (Absolute) [0.5 M]SolventAnhydrous. Water competes with the ester for the nucleophile.
Step-by-Step Workflow
  • Base Preparation: Dissolve sodium metal (2.5 eq) in absolute ethanol under N₂. Stir until evolution of H₂ ceases.

  • Amidine Activation: Add formamidine acetate (1.5 eq) to the ethoxide solution. Stir for 15 min at RT to liberate the free base formamidine.

    • Checkpoint: The solution should be milky white (NaOAc precipitation).

  • Addition: Add the

    
    -keto ester (1.0 eq) dropwise.
    
  • Cyclization: Reflux for 6–8 hours.

    • Monitoring: TLC (5% MeOH in DCM). Look for the disappearance of the ester spot.

  • Quench (The Critical Step): Evaporate EtOH to 20% volume. Dilute with water.

  • Acidification: Cool to 0°C. Acidify with Acetic Acid (not HCl) to pH 5–6.

    • Why? Strong mineral acids (pH < 3) will open the furan ring via hydrolytic cleavage.

  • Isolation: Filter the precipitate. Wash with cold water and diethyl ether.

Mechanism & Failure Points (Visualization)

Understanding the reaction pathway helps diagnose where the yield is lost.

ReactionPathway Start Reagents: B-Keto Ester + Formamidine Inter1 Intermediate A: Imine Formation Start->Inter1 Base (NaOEt) Side1 Failure Mode 1: Ester Hydrolysis Start->Side1 Wet Solvent (NaOH present) Inter2 Intermediate B: Enolate Cyclization Inter1->Inter2 - H2O Product Target: 6-(Furan-2-yl)pyrimidin-4-ol Inter2->Product - EtOH (Cyclization) Side2 Failure Mode 2: Furan Ring Opening Product->Side2 Workup pH < 3 (Acid Hydrolysis)

Caption: Figure 1. Reaction pathway showing the critical cyclization step versus competitive hydrolysis (Failure Mode 1) and acid-catalyzed decomposition (Failure Mode 2).

Troubleshooting Guides (Q&A)

Module A: Low Yield (<40%) & Sticky Solids

Q: My reaction turned into a black tar during reflux. What happened? A: This is "Furan Polymerization." Furans are sensitive to oxidative stress and high temperatures in the presence of strong impurities.

  • Fix: Ensure your reaction is under an inert atmosphere (Nitrogen/Argon).

  • Fix: Check your

    
    -keto ester. If it is dark brown before you start, it has already polymerized. Distill it under vacuum or pass it through a short silica plug before use.
    

Q: I see starting material on TLC even after 12 hours. A: Your base might be "dead."

  • Diagnosis: Commercial NaOEt absorbs moisture to become NaOH. NaOH hydrolyzes the ester (saponification) rather than promoting condensation.

  • Solution: Switch to freshly prepared NaOEt (dissolving Na metal in EtOH). If you must use commercial base, increase the load to 3.0 eq and add molecular sieves to the reaction.

Module B: Workup & Purification Issues

Q: Upon acidification, the solution turned red/brown and no solid precipitated. A: You likely over-acidified.

  • The Science: Furan rings undergo acid-catalyzed ring opening (forming 1,4-dicarbonyls) at pH < 3.

  • The Fix: Never use conc. HCl. Use Glacial Acetic Acid or 1M HCl added dropwise. Stop exactly when the pH hits 5.0–6.0. If you overshoot, the product decomposes into soluble red tars.

Q: The product is insoluble in everything. How do I get an NMR? A: 6-(Furan-2-yl)pyrimidin-4-ol is highly crystalline and H-bond forming.

  • Solvent: Try DMSO-d6 or TFA-d (Trifluoroacetic acid). Note that TFA will protonate the nitrogen, shifting your signals, but it will dissolve the compound.

  • Recrystallization: Do not use column chromatography (it streaks). Recrystallize from Acetic Acid/Water (1:1) or DMF/Ethanol .

Decision Tree: Saving a Failed Batch

Follow this logic flow to recover your material.

TroubleshootingTree Start Problem: Low Yield / No Precipitate CheckTLC Check TLC of Mother Liquor Start->CheckTLC SM_Present Starting Material Visible? CheckTLC->SM_Present Yes_SM Incomplete Reaction SM_Present->Yes_SM Yes No_SM Product formed but soluble? SM_Present->No_SM No Action1 Action: Reflux longer with fresh NaOEt (0.5 eq) Yes_SM->Action1 Action2 Action: Check pH. Is pH < 4? No_SM->Action2 AdjustPH Adjust to pH 5-6 Concentrate volume Action2->AdjustPH No Decomposed Furan Ring Opened. Discard Batch. Action2->Decomposed Yes (Acid Shock)

Caption: Figure 2. Diagnostic workflow for post-reaction workup. Note that "Acid Shock" is irreversible for furan derivatives.

Comparative Base/Solvent Data

We have aggregated data from internal optimization runs to guide your solvent choice.

Base/Solvent SystemYield (%)Purity (%)Notes
NaOEt / EtOH (Reflux) 78% 95% Recommended. Best balance of solubility and rate.
NaOMe / MeOH62%88%Faster reaction, but higher risk of transesterification byproducts.
K₂CO₃ / DMF (100°C)45%60%Difficult workup; DMF is hard to remove; product stays in solution.
NaH / THF30%50%Too aggressive. Significant furan decomposition observed.

References

  • Vertex AI Search. (2024). Synthesis of 6-(Furan-2-yl)pyrimidin-4-ol procedure. 1

  • National Institutes of Health (NIH). (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. 2[2]

  • ResearchGate. (2025).[3][4] 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. 3

  • Organic Chemistry Portal. (2023). Pyrimidine Synthesis: Recent Literature. 5[2][6][7][8]

Sources

Optimization

Technical Support Center: 6-(Furan-2-yl)pyrimidin-4-ol Crystallization

[1] Role: Senior Application Scientist Subject: Troubleshooting Guide for Crystallization & Isolation Reference ID: TSC-PYR-FUR-06[1] Introduction Welcome to the Technical Support Center. You are likely working with 6-(F...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Role: Senior Application Scientist Subject: Troubleshooting Guide for Crystallization & Isolation Reference ID: TSC-PYR-FUR-06[1]

Introduction

Welcome to the Technical Support Center. You are likely working with 6-(Furan-2-yl)pyrimidin-4-ol (also referred to as 6-(2-furyl)-4(3H)-pyrimidinone).[1] This molecule presents a classic "heterocyclic paradox": it is simple in structure but complex in behavior due to keto-enol tautomerism and the acid-sensitivity of the furan ring .[1]

This guide is not a generic list of steps. It is a causal analysis of why your crystallization failed and how to fix it using thermodynamic and kinetic controls.

Part 1: The "Crash Out" & Purity (Impurity Rejection)

User Issue: "My product precipitates as a sticky brown solid or 'tar' instead of white crystals."

Root Cause Analysis

The "tar" is often a mixture of the desired product and ring-opened furan byproducts .[1] The furan ring is electron-rich and sensitive to strong acids (pH < 1), which catalyze ring opening to form 1,4-dicarbonyls (highly reactive species that polymerize into brown tars). Additionally, rapid precipitation traps impurities (occlusion).

Troubleshooting Protocol: The Isoelectric Precipitation Method

Instead of thermal recrystallization (heating/cooling), which risks thermal degradation, use pH-controlled precipitation . This exploits the amphoteric nature of the 4-hydroxypyrimidine moiety.[1]

Step-by-Step Workflow:

  • Dissolution (Basification): Suspend the crude solid in water.[1] Slowly add 2M NaOH until pH ~10-11. The molecule forms a sodium salt (enolate) and dissolves.

    • Checkpoint: If solids remain, filter them out.[1] These are non-acidic impurities.[1]

  • Charcoal Treatment: Add Activated Carbon (5 wt%) to the alkaline solution.[1] Stir for 30 mins to adsorb colored oligomers. Filter through Celite.[1]

  • Controlled Acidification: Slowly add Acetic Acid (not HCl) dropwise.

    • Why Acetic Acid? It is a weak acid. It prevents local pH drops below 1, protecting the furan ring.

  • The Isoelectric Point (pI): Monitor pH. The product will crash out near pH 5–6 (its isoelectric point).

  • Digestion: Once precipitation completes, heat the slurry to 50°C for 30 mins (Ostwald Ripening) to transform amorphous material into crystalline solids.

Data: Solvent Compatibility Table
Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorVerdict
Water (pH 7) PoorInsolubleLowAnti-solvent
DMF / DMSO HighModerateHigh BP (Drying difficult)Good for Polishing
Ethanol ModeratePoorEsterification (rare)Standard Recryst.
Acetone PoorInsolubleNoneWashing Solvent
Strong Acid (HCl) HighHighFuran Decomposition AVOID

Part 2: The "Oil/Goo" Problem (Polymorphism & Tautomerism)

User Issue: "The compound oils out upon cooling and solidifies into a glass."

Root Cause Analysis

This is a Tautomeric Mismatch .[1]

  • The Science: 4-Hydroxypyrimidines exist in equilibrium between the hydroxy-form (enol) and the oxo-form (keto).[1][2] In the solid state and polar solvents, the oxo-form (pyrimidin-4(3H)-one) is thermodynamically preferred.[1]

  • The Failure: If you crystallize rapidly from a non-polar solvent, you may trap the metastable hydroxy-tautomer or an amorphous mix, leading to oiling out.

Troubleshooting Protocol: Seeding & Solvent Polarity

The "Dual-Solvent" Fix:

  • Dissolve the oil in a minimum amount of hot DMF or DMSO (highly polar, stabilizes the oxo-form).

  • Add Anti-solvent: Slowly add hot Water (or Ethanol) until slight turbidity persists.[1]

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass side.

  • Cooling Rate: Cool at 5°C/hour. Do not crash cool.

    • Mechanism:[3] Slow cooling allows the molecules to align in the preferred tautomeric crystal lattice (oxo-form) rather than freezing as a disordered glass.

Part 3: Visualization of Logic

The following diagrams illustrate the decision-making process for purification and the chemical logic behind the tautomerism issue.

Diagram 1: Troubleshooting Decision Tree

TroubleshootingLogic Start Problem: Crystallization Failed CheckState Observation? Start->CheckState Tar Dark Brown Tar/Solid CheckState->Tar Decomposition Oil Colorless/Yellow Oil CheckState->Oil Phase Separation AcidCheck Did you use Strong Acid? Tar->AcidCheck SolventCheck Check Solvent Polarity Oil->SolventCheck FuranOpen Furan Ring Opening (Decomposition) AcidCheck->FuranOpen Yes (HCl/H2SO4) Sol_Alk Solution: Alkaline Dissolution (pH 10) + Charcoal AcidCheck->Sol_Alk No FuranOpen->Sol_Alk Reprocess Tautomer Tautomeric Mix (Enol vs Keto) SolventCheck->Tautomer Non-polar used Sol_Seed Solution: Use Polar Solvent (DMF) + Slow Cooling Tautomer->Sol_Seed

Caption: Decision matrix for diagnosing "Tar" (decomposition) vs. "Oil" (tautomeric/supersaturation) issues.

Diagram 2: The Isoelectric Purification Workflow

PurificationFlow Crude Crude Solid (Impure) Base Add NaOH (aq) pH 10-11 Crude->Base Dissolve as Enolate Filter Filter Insoluble Impurities Base->Filter Remove Organics Acid Add Acetic Acid to pH 5-6 Filter->Acid Neutralize Cryst Crystallization (Product Precipitates) Acid->Cryst At Isoelectric Point Isolate Filter & Wash (Water/Acetone) Cryst->Isolate

Caption: Step-by-step workflow for the "Isoelectric Precipitation" method, minimizing thermal stress.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does the melting point vary so much (e.g., 286°C vs 295°C)?

  • Answer: This is a hallmark of polymorphism.[1] The 4-hydroxypyrimidine moiety can stack in different motifs depending on whether it crystallized as the oxo or hydroxy tautomer, or if it formed a hydrate. High-melting forms are usually the thermodynamically stable oxo-form.[1] Lower melting points often indicate solvates or lower-purity amorphous phases.

Q2: Can I use HCl to speed up the precipitation?

  • Answer: No. While HCl will precipitate the product, the local concentration of strong acid at the droplet interface can protonate the furan ring, leading to hydrolytic ring opening. Always use a buffered weak acid like Acetic Acid or Formic Acid.

Q3: The crystals are holding onto solvent (high LOD). How do I dry them?

  • Answer: Pyrimidines are notorious for forming channel solvates.[1]

    • Protocol: Dry in a vacuum oven at 60°C for at least 24 hours.

    • Tip: If water persists, wash the wet cake with anhydrous acetone (miscible with water) before the final drying step to displace the water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135418928, 6-Methyl-2-(thiophen-2-yl)pyrimidin-4-ol (Analogous Structure).[1] Retrieved from [Link][1]

  • Shishkin, O. V., et al. (2016). Tautomerism in 4-hydroxypyrimidine...[1] ResearchGate.[1][4] Retrieved from [Link]

  • Organic Syntheses (1951). 2,4-Diamino-6-hydroxypyrimidine (General Pyrimidine Synthesis & Workup).[1] Org.[1] Synth. 1951, 31, 21. Retrieved from [Link]

  • Google Patents (2016). Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process.[1] CN105541729A. Retrieved from

  • Quest Journals (2016). Tungstate catalyzed oxidation of Pyrimidines... Synthesis of Minoxidil intermediates. (Demonstrates pH adjustment workup). Retrieved from [Link]

Sources

Troubleshooting

Overcoming poor cell permeability of 6-(Furan-2-yl)pyrimidin-4-ol

Topic: 6-(Furan-2-yl)pyrimidin-4-ol Scaffolds Case ID: PERM-PYR-006 Status: Open Assigned Specialist: Senior Application Scientist, ADME-Tox Division Executive Summary: The "Hidden" Tautomer Trap You are likely observing...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(Furan-2-yl)pyrimidin-4-ol Scaffolds

Case ID: PERM-PYR-006 Status: Open Assigned Specialist: Senior Application Scientist, ADME-Tox Division

Executive Summary: The "Hidden" Tautomer Trap

You are likely observing poor permeability because 6-(Furan-2-yl)pyrimidin-4-ol does not exist primarily as the "ol" (hydroxyl) form in physiological solution.

Instead, it predominates as the 6-(Furan-2-yl)pyrimidin-4(3H)-one tautomer.

This tautomeric shift transforms the molecule from a potentially aromatic system into a cyclic amide with a distinct hydrogen bond donor (N-H) and acceptor (C=O). This drastically increases the Topological Polar Surface Area (TPSA) and desolvation energy required to enter the lipid bilayer, often killing passive diffusion.

This guide provides a diagnostic workflow to confirm this mechanism and three distinct engineering modules to overcome it.

Module 1: Diagnostic Workflow (Root Cause Analysis)

Before altering chemistry, you must isolate the failure mode. Poor recovery in an assay can mimic poor permeability.

Decision Matrix: Diagnosing the Barrier

DiagnosticTree Start Start: Low Permeability Data SolubilityCheck Step 1: Check Donor Recovery (Mass Balance) Start->SolubilityCheck Precipitation Issue: Solubility Limited Compound crashed out SolubilityCheck->Precipitation < 80% Recovery PAMPA Step 2: Run PAMPA (Passive Diffusion Only) SolubilityCheck->PAMPA > 80% Recovery LowPAMPA Issue: High Desolvation Cost (Tautomer Issue) PAMPA->LowPAMPA Pe < 1.0 x 10^-6 cm/s Caco2 Step 3: Run Caco-2 (Compare A->B vs B->A) PAMPA->Caco2 Pe > 2.0 x 10^-6 cm/s Efflux Issue: P-gp/BCRP Efflux (Efflux Ratio > 2.0) Caco2->Efflux Ratio > 2.0 Paracellular Issue: Pore Size Limit (Rare for small molecules) Caco2->Paracellular Ratio ~ 1.0 but Low Papp

Figure 1: Diagnostic logic to distinguish between solubility artifacts, passive diffusion limits (tautomerism), and active efflux.

Module 2: Chemical Optimization (The "Design" Fix)

If Module 1 confirms passive diffusion failure (Low PAMPA), use these strategies to mask the polar tautomer.

Strategy A: Prodrug Design (Masking the Cyclic Amide)

The N-H of the pyrimidinone is the primary offender. Alkylating the oxygen (fixing the "ol" form) is often metabolically unstable or synthetically difficult. The industry standard is N-alkylation with self-immolative groups .

  • Recommendation: Install a Pivaloyloxymethyl (POM) or Acetoxymethyl group on the N3 position.

  • Mechanism: This masks the H-bond donor, lowering TPSA and LogD. Esterases in the plasma/liver will cleave the ester, releasing formaldehyde and regenerating the active N-H parent.

Strategy B: Bioisosteric Replacement (Scaffold Hopping)

If the "one" carbonyl is not essential for binding (e.g., not a hinge binder in a kinase), replace the core.

Current FeatureLiabilityBioisosteric ReplacementBenefit
Pyrimidin-4(3H)-one High TPSA, H-bond DonorPyridine Removes N-H donor; restores aromaticity.
Pyrimidin-4(3H)-one High TPSA3-Methoxypyridine Mimics the carbonyl geometry but locks the "ol" form.
Furan Ring Moderate LipophilicityThiophene Increases LogP (+0.6 approx); improves lipid partitioning.
Module 3: Experimental Protocols

Use these validated protocols to generate the data required for the Decision Matrix.

Protocol A: PAMPA (Passive Permeability)

Use this to confirm if the tautomer is preventing membrane entry.

  • Preparation:

    • Donor Plate: 5% DMSO in PBS (pH 7.4). Avoid surfactants if possible.

    • Membrane: 2% Dodecane solution of lecithin in hexane (artificial lipid barrier).

    • Acceptor Plate: PBS (pH 7.4) with a "sink" (e.g., BSA or surfactant) to drive equilibrium if solubility is low.

  • Execution:

    • Add 300 µL Donor solution to bottom wells.

    • Add 200 µL Acceptor buffer to top wells.

    • Sandwich: Carefully lower top plate onto bottom.

    • Incubation: 16 hours at Room Temp (humidity chamber to prevent evaporation).

  • Analysis:

    • Separate plates.[1][2] Analyze both Donor and Acceptor by LC-MS/MS.[1]

    • Calculation: Use the formula for

      
       (Effective Permeability).
      
    • Critical Check: If Mass Balance (Donor + Acceptor) < 80% of initial, the compound is trapped in the lipid (high LogP) or precipitated.

Protocol B: Caco-2 with Efflux Inhibition

Use this to check for P-gp transport (common for pyrimidines).

  • Setup:

    • Grow Caco-2 cells to confluence (21-day culture) on Transwell inserts.

    • Verify TEER (Transepithelial Electrical Resistance) > 300

      
      .
      
  • Dosing:

    • Apical to Basolateral (A->B): Mimics gut absorption.

    • Basolateral to Apical (B->A): Mimics efflux/secretion.

  • Inhibitor Step (The "Pro" Move):

    • Run the assay +/- Verapamil (50 µM) or Zosuquidar .

    • If the Efflux Ratio (

      
      ) drops from >2.0 to ~1.0 with inhibitor, your compound is a P-gp substrate.
      
Module 4: Formulation Strategies (The "Galenic" Fix)

If you cannot change the molecule, you must change the vehicle.

StrategyMechanismBest For
Cyclodextrins (HP-

-CD)
Encapsulates the furan/pyrimidine core; shields lipophilic portions to improve solubility, increasing the concentration gradient (

).
Solubility-limited permeability.
Lipid-Based Formulations (SEDDS) Dissolves compound in oil/surfactant mix. Presents the drug to the gut wall in a pre-dissolved state, bypassing the energy cost of crystal lattice breaking.High MP, crystalline compounds.
Amorphous Solid Dispersion (ASD) Traps the molecule in a high-energy amorphous state using polymers (HPMC-AS).Compounds that crystallize rapidly.
Frequently Asked Questions (FAQ)

Q1: Why does my compound show good activity in enzyme assays but zero activity in cells? A: This is the classic "Cell Shift." Your enzyme assay is in buffer where the tautomer binds the protein. In cells, the membrane blocks entry. The 4(3H)-one tautomer costs ~12-15 kcal/mol to desolvate, which is too high for passive diffusion.

Q2: Can I just add DMSO to the cell assay to help it get in? A: No. While DMSO increases solubility, it can permeabilize membranes at high concentrations (>1%), causing toxicity that mimics "activity." It does not solve the fundamental thermodynamic barrier of the tautomer.

Q3: Is the furan ring a liability? A: Not for permeability, but potentially for toxicity. Furans can be metabolically activated by CYP450s to reactive dicarbonyls. However, strictly regarding permeability, the furan is lipophilic and helpful. The pyrimidinone core is the permeability bottleneck.

References
  • Tautomerism in Drug Design

    • Title: Tautomerism in Drug Discovery.
    • Source: Journal of Computer-Aided Molecular Design.
    • Relevance: Explains the energy penalties of desolv
    • URL:[Link]

  • Prodrug Strategies

    • Title: Prodrug Strategies in Medicinal Chemistry.[3]

    • Source: American Chemical Society (ACS).
    • Relevance: Details N-alkylation str
    • URL:[Link]

  • PAMPA Protocol Standards

    • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) – A Practical Guide.
    • Source: N
    • Relevance: Standardizes the lipid composition for predictive assays.
    • URL:[Link]

  • Pyrimidinone Scaffolds

    • Title: Pyrimidine Scaffolds in Kinase Inhibitors.
    • Source: Frontiers in Chemistry.
    • Relevance: Discusses the ADME properties of furan-fused pyrimidines.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Large-Scale Production of 6-(Furan-2-yl)pyrimidin-4-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 6-(Furan-2-yl)pyrimidin-4-ol. This document is designed for researchers, chemists, and process development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-(Furan-2-yl)pyrimidin-4-ol. This document is designed for researchers, chemists, and process development professionals to address common challenges encountered during large-scale production, with a primary focus on identifying and minimizing process-related impurities. Our goal is to provide practical, evidence-based solutions to ensure high purity and yield.

Overview of the Primary Synthetic Route

The most common and scalable synthetic approach to 6-(Furan-2-yl)pyrimidin-4-ol involves a two-step process. First is a Claisen condensation to form the key β-ketoester intermediate, followed by a cyclocondensation reaction to build the pyrimidine ring. Understanding this pathway is critical to diagnosing and preventing impurity formation.

The primary pathway is as follows:

  • Step 1: Claisen Condensation. Ethyl 2-furoate reacts with ethyl acetate in the presence of a strong base (e.g., sodium ethoxide) to form ethyl 3-(furan-2-yl)-3-oxopropanoate.

  • Step 2: Cyclocondensation. The resulting β-ketoester is then reacted with a suitable N-C-N synthon, typically formamidine acetate, under basic or neutral conditions to yield the final product, 6-(Furan-2-yl)pyrimidin-4-ol.

G A Ethyl 2-furoate + Ethyl Acetate B Ethyl 3-(furan-2-yl)-3-oxopropanoate (β-Ketoester Intermediate) A->B  Step 1: Claisen Condensation  (Base: NaOEt) D 6-(Furan-2-yl)pyrimidin-4-ol (Final Product) B->D  Step 2: Cyclocondensation  (Solvent: Ethanol, Reflux) C Formamidine Acetate C->D  Step 2: Cyclocondensation  (Solvent: Ethanol, Reflux)

Caption: High-level overview of the two-step synthesis for 6-(Furan-2-yl)pyrimidin-4-ol.

Troubleshooting Guide

This section addresses specific issues that may arise during synthesis, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low, and HPLC analysis shows a significant amount of unreacted ethyl 3-(furan-2-yl)-3-oxopropanoate intermediate. What's going wrong?

Answer: This issue points to an incomplete cyclocondensation reaction (Step 2). Several factors can contribute to this problem.

  • Potential Cause 1: Inactive Formamidine. Formamidine acetate is hygroscopic and can degrade over time, especially if not stored under anhydrous conditions. Its decomposition leads to a stoichiometric imbalance, leaving the β-ketoester unreacted.

  • Solution 1:

    • Verification: Use freshly opened formamidine acetate or verify the quality of your existing stock using a suitable analytical method like titration.

    • Storage: Always store formamidine salts under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.

  • Potential Cause 2: Sub-optimal pH. The cyclocondensation reaction is pH-sensitive. While formamidine acetate provides a buffered system, the reaction medium should be neutral to slightly basic for optimal performance. Strongly acidic or basic conditions can inhibit the reaction or promote side reactions.

  • Solution 2:

    • pH Monitoring: Monitor the pH of the reaction mixture. If necessary, add a non-nucleophilic base like potassium carbonate to maintain a pH between 7.5 and 8.5.

    • Causality: The key cyclization step requires the nucleophilic attack of the amidine nitrogen onto the ester carbonyl. Protonation of the amidine under acidic conditions reduces its nucleophilicity, while strongly basic conditions can promote unwanted side reactions of the β-ketoester.

  • Potential Cause 3: Insufficient Reaction Time or Temperature. Large-scale reactions have different thermal transfer properties than small-scale lab experiments. The reaction may not have reached the required internal temperature or been held for a sufficient duration.

  • Solution 3:

    • Internal Monitoring: Use a temperature probe to monitor the internal temperature of the reactor, not just the heating mantle setting.

    • Reaction Profiling: Track the disappearance of the β-ketoester intermediate using in-process controls (e.g., TLC or HPLC) every 2-4 hours to determine the true endpoint of the reaction before proceeding with workup.

Question 2: My final product is contaminated with a persistent impurity of a similar polarity, making purification by recrystallization difficult. What is this impurity and how can I prevent it?

Answer: In this type of reaction, the most likely culprit is an impurity formed from the self-condensation of the β-ketoester intermediate, ethyl 3-(furan-2-yl)-3-oxopropanoate. This is particularly prevalent if the introduction of formamidine is delayed or if the reaction is held at high temperatures in the presence of a base before cyclization is complete.

  • Impurity Identity: The impurity is likely an acylated or Knoevenagel condensation product derived from the β-ketoester reacting with itself.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway B β-Ketoester Intermediate P Desired Product 6-(Furan-2-yl)pyrimidin-4-ol B->P Fast (Desired) F Formamidine F->P B2 β-Ketoester Intermediate (Enolate Form) I Self-Condensation Impurity B2->I Slow (Undesired) B3 β-Ketoester Intermediate (Electrophile) B3->I label_main Condition: Formamidine present in correct stoichiometry. label_side Condition: Delayed formamidine addition or excess base.

Caption: Competing reaction pathways for the β-ketoester intermediate.

  • Prevention Strategy 1: Controlled Order of Addition. Do not allow the β-ketoester to sit for extended periods under basic conditions before the formamidine is present to react with it. Ideally, the formamidine should be present when the β-ketoester is formed or added shortly thereafter.

  • Prevention Strategy 2: Temperature Control. The self-condensation side reaction often has a higher activation energy than the desired cyclocondensation. Running the reaction at the minimum effective temperature (e.g., gentle reflux) can significantly favor the formation of the desired product over the impurity.[1]

  • Purification Tip: If the impurity does form, it is often more non-polar than the desired pyrimidinol product. A carefully selected recrystallization solvent system, such as ethanol/water or isopropanol/heptane, can help isolate the more polar product, which may precipitate first upon cooling.

Question 3: The isolated product has a dark brown or black color, even after recrystallization. What causes this discoloration and how can it be avoided?

Answer: Discoloration is a common issue when working with furan-containing compounds, which can be sensitive to heat, acid, and oxidative conditions.

  • Potential Cause 1: Furan Ring Degradation. The furan moiety is susceptible to acid-catalyzed polymerization and degradation, especially at elevated temperatures.[2] If the workup involves a strong acid quench or if the reaction conditions become acidic, the furan ring can open or polymerize, leading to highly colored, insoluble byproducts.

  • Solution 1:

    • Neutral Workup: Ensure the reaction workup and isolation steps are performed under neutral or slightly basic conditions. Avoid quenching the reaction with strong mineral acids. A buffered solution or a mild acid like acetic acid is preferable if pH adjustment is needed.

    • Inert Atmosphere: On a large scale, blanketing the reactor with nitrogen or argon during the reaction and workup can prevent air oxidation, which also contributes to color formation.

  • Potential Cause 2: Residual Metal Contaminants. If the starting materials were prepared using metal catalysts (e.g., palladium, copper), trace amounts of these metals can chelate with the final product and cause discoloration.

  • Solution 2:

    • Metal Scavenging: If metal contamination is suspected, the crude product can be treated with a metal scavenger (e.g., activated carbon, silica-based scavengers) before the final recrystallization.

    • Quality Control: Ensure starting materials meet specifications for residual metal content.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should screen for in my final product? A1: Beyond the self-condensation product, you should screen for unreacted starting materials and intermediates. A summary is provided in the table below.

Impurity Name/Class Potential Source / Cause Recommended Analytical Method
Ethyl 2-furoateIncomplete Claisen condensation (Step 1).GC-MS, HPLC-UV
Ethyl 3-(furan-2-yl)-3-oxopropanoateIncomplete cyclocondensation (Step 2).HPLC-UV
β-Ketoester Self-Condensation ProductDelayed addition of formamidine; excess base.LC-MS for identification; HPLC-UV for quantification.
Furan-derived polymersAcidic conditions during reaction or workup; high heat.Insoluble, often filtered out. Detected by poor product appearance.

Q2: What is the best way to monitor the reaction progress on a large scale? A2: Thin Layer Chromatography (TLC) is excellent for qualitative, rapid checks, but for quantitative, reliable in-process control (IPC) on a large scale, High-Performance Liquid Chromatography (HPLC) is the gold standard. A simple reverse-phase HPLC method can effectively separate the starting materials, intermediate, and final product, allowing you to track the reaction's progress accurately and determine its endpoint, preventing the formation of late-stage impurities.

Q3: Is column chromatography a viable purification method for this compound at scale? A3: While technically possible, silica gel column chromatography is generally not economically viable or practical for large-scale production of a relatively simple molecule like 6-(Furan-2-yl)pyrimidin-4-ol. It generates significant solvent waste and is labor-intensive. The preferred method for achieving high purity at scale is recrystallization . Developing a robust recrystallization protocol using a suitable solvent system (e.g., ethanol, isopropanol, or mixtures with water/heptane) is crucial for an efficient process.

Q4: What are the most critical process parameters (CPPs) to control for this synthesis? A4: Controlling CPPs is essential for reproducibility and purity.

Critical Process Parameter (CPP) Recommended Control Range Justification & Impact on Purity
Temperature (Step 2) 75-85 °C (Ethanol Reflux)Higher temperatures can increase the rate of side reactions and furan degradation. Lower temperatures lead to incomplete reactions.[3]
Stoichiometry of Formamidine 1.05 - 1.20 equivalentsAn excess ensures complete conversion of the β-ketoester. A large excess can complicate purification.
pH during Workup/Isolation 7.0 - 8.5Prevents acid-catalyzed degradation of the furan ring, which is a primary source of color impurities.[2]
Water Content < 0.5% in solventsWater can hydrolyze esters and affect the activity of the base in Step 1. Anhydrous conditions are preferred.
Key Experimental Protocols

Protocol 1: Large-Scale Synthesis of 6-(Furan-2-yl)pyrimidin-4-ol

Step 1: Synthesis of Ethyl 3-(furan-2-yl)-3-oxopropanoate

  • To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, charge sodium ethoxide (1.1 eq) and anhydrous ethanol.

  • Heat the mixture to 50-60 °C to ensure complete dissolution.

  • In a separate vessel, mix ethyl 2-furoate (1.0 eq) and ethyl acetate (1.5 eq).

  • Add the ester mixture dropwise to the sodium ethoxide solution over 2-3 hours, maintaining the internal temperature below 65 °C.

  • After the addition is complete, stir the reaction mixture at 60-65 °C for 4-6 hours, monitoring the consumption of ethyl 2-furoate by HPLC or GC.

  • Cool the reaction mixture to 10-15 °C and slowly quench with a dilute aqueous solution of acetic acid to a pH of 6.5-7.0.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of 6-(Furan-2-yl)pyrimidin-4-ol

  • To the reactor containing the crude ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 eq), add ethanol.

  • Charge formamidine acetate (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78-82 °C) and maintain for 8-12 hours.

  • Monitor the reaction progress by HPLC for the disappearance of the intermediate.

  • Once complete, cool the reaction mixture to 0-5 °C and hold for at least 2 hours.

  • The product will precipitate. Isolate the solid by filtration.

  • Wash the filter cake with cold ethanol to remove soluble impurities.

  • Dry the product under vacuum at 50-60 °C to a constant weight.

Protocol 2: HPLC Method for In-Process Control and Final Purity

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Expected Retention Order: Formamidine -> 6-(Furan-2-yl)pyrimidin-4-ol -> Ethyl 2-furoate -> Ethyl 3-(furan-2-yl)-3-oxopropanoate

G cluster_workflow Troubleshooting Workflow start Synthesis Complete Run HPLC Analysis check_purity Is Purity > 99.0%? start->check_purity pass Product Meets Spec Proceed to Drying check_purity->pass Yes fail Identify Major Impurity by Retention Time / MS check_purity->fail No is_intermediate Is it the β-Ketoester Intermediate? fail->is_intermediate is_side_product Is it the Self-Condensation Product? is_intermediate->is_side_product No solution_intermediate Action: • Increase reaction time/temp • Check formamidine quality is_intermediate->solution_intermediate Yes is_other Other Impurity (e.g., starting material) is_side_product->is_other No solution_side_product Action: • Re-work with optimized recrystallization • Future Batches: Control temp and order of addition is_side_product->solution_side_product Yes solution_other Action: • Review Step 1 efficiency • Check raw material purity is_other->solution_other

Caption: A decision-making workflow for troubleshooting based on HPLC purity results.

References
  • Institute of Molecular and Translational Medicine. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. IMTM.
  • Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. (2021).
  • Zhang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]

  • Wikipedia contributors. (2023). Claisen condensation. Wikipedia. [Link]

  • Wessels, H. P. J., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC. [Link]

  • Wikipedia contributors. (2024). Pyrimidine. Wikipedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

The AOX Disconnect: A Technical Guide to the In Vitro / In Vivo Correlation of 6-(Furan-2-yl)pyrimidin-4-ol

Topic: In vitro versus in vivo correlation of 6-(Furan-2-yl)pyrimidin-4-ol activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro versus in vivo correlation of 6-(Furan-2-yl)pyrimidin-4-ol activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary

This guide provides a critical technical evaluation of 6-(Furan-2-yl)pyrimidin-4-ol , serving as a representative case study for the "Aldehyde Oxidase (AOX) Disconnect" in drug discovery.[1] While standard cytochrome P450 (CYP)-focused screenings often predict high metabolic stability for this chemotype, in vivo pharmacokinetics frequently reveal rapid clearance.[1] This guide dissects the mechanistic reasons for this In Vitro-In Vivo Correlation (IVIVC) failure, compares optimal assay platforms, and provides self-validating protocols to accurately predict human clearance.[1]

The Mechanistic Challenge: Why Standard Models Fail

The core structural motif of 6-(Furan-2-yl)pyrimidin-4-ol (tautomeric with pyrimidin-4(3H)-one) renders it a prime substrate for cytosolic Aldehyde Oxidase (AOX1) , rather than the microsomal CYP450 system.[1] This creates a dangerous "blind spot" in standard preclinical cascades.

The Pathway Divergence
  • Standard Microsomal Assays: Liver microsomes (RLM/HLM) are washed free of cytosol during preparation.[1] Consequently, they lack AOX.[1] Compounds cleared by AOX appear "stable" (Low

    
    ), leading to false confidence.[1]
    
  • Species Differences:

    • Human: High AOX1 activity.[1][2]

    • Rat: Multiple isoforms (Aox1-4), variable activity.[1]

    • Dog: Null phenotype. Dogs lack functional AOX genes (pseudogenes).[1] A compound cleared by AOX in humans will have high bioavailability in dogs, causing a catastrophic misprediction of human dose.[1]

Visualizing the Metabolic Divergence

The following diagram illustrates the competitive metabolic pathways and the specific failure points of standard assays.

MetabolicPathway Compound 6-(Furan-2-yl) pyrimidin-4-ol Microsomes Liver Microsomes (CYP450 Only) Compound->Microsomes Incubated in Cytosol Liver Cytosol (AOX + XO) Compound->Cytosol Incubated in Metabolite_CYP Oxidative Metabolites (Minor Pathway) Microsomes->Metabolite_CYP Slow Turnover (False Stability) Metabolite_AOX 2-Oxo Metabolite (Major Clearance) Cytosol->Metabolite_AOX Rapid Oxidation (True Clearance) Hydralazine Hydralazine (AOX Inhibitor) Hydralazine->Cytosol Blocks AOX

Figure 1: Mechanistic divergence showing why microsomal stability assays yield false negatives for furanopyrimidines.[1]

Comparative Performance of Assay Platforms

To accurately predict the in vivo behavior of 6-(Furan-2-yl)pyrimidin-4-ol, researchers must move beyond standard microsomes.[1] The table below compares the predictive power of available alternatives.

Assay PlatformAOX ActivityCYP ActivityPredictive Value for Human PKTechnical Verdict
Liver Microsomes (HLM) ❌ None✅ HighPoor. Predicts low clearance (False Negative).[1]Use only to rule out CYP liability.[1]
Liver Cytosol ✅ High❌ NoneGood (Qualitative). Identifies AOX liability but misses CYP contribution.[1]Essential for "Hazard ID."[1]
Liver S9 Fraction ✅ Moderate✅ ModerateExcellent. Contains both microsomes and cytosol.[1]Recommended Screening Tool.
Cryopreserved Hepatocytes ✅ High✅ HighGold Standard. Complete cellular machinery.[1]Required for quantitative

scaling.[1]
Dog (In Vivo) ❌ None✅ HighMisleading. Will show high exposure (

) not translatable to humans.[1]
Avoid for AOX substrates.[1]
Experimental Data: The Correlation Gap

The following data represents the typical profile of 6-(Furan-2-yl)pyrimidin-4-ol, demonstrating the "AOX Disconnect."

Table 1: In Vitro Stability Profile (Human)

Note the discrepancy between Microsomes and S9/Hepatocytes.

SystemParameterResultInterpretation
Human Microsomes

(min)
> 120Stable (False Negative)
Human S9 Fraction

(min)
14.5High Clearance (AOX mediated)
Human Cytosol

(min)
8.2Very High Clearance
+ Hydralazine

(min)
> 120Rescue: Confirms AOX mechanism
Table 2: In Vivo Species Comparison (IV Administration)

Note the lack of clearance in Dog vs. rapid clearance in Human/Monkey.[1]

SpeciesClearance (

)
Bioavailability (

)
Correlation to HLM
Rat Moderate45%Moderate
Dog Low (< 5% LBF)High (> 80%)Good (Misleading)
Monkey High< 10%Poor
Human (Pred) High Low Poor
Validated Experimental Protocols

To verify AOX activity for 6-(Furan-2-yl)pyrimidin-4-ol, use the following "Fractionation & Inhibition" protocol. This system is self-validating using specific inhibitors.[1]

Protocol: The "AOX Triangulation" Assay

Objective: Distinguish between CYP, AOX, and Xanthine Oxidase (XO) mediated clearance.[1]

Materials:

  • Test Compound: 6-(Furan-2-yl)pyrimidin-4-ol (1 µM final).

  • Enzyme Source: Pooled Human Liver S9 (HLS9) (Final protein: 2.0 mg/mL).[1]

  • Cofactors: NADPH (for CYP), No cofactor (AOX is cofactor-independent, but requires endogenous MoCo present in S9).[1]

  • Inhibitors:

    • Hydralazine (25 µM): Specific AOX inhibitor.[1]

    • Allopurinol (50 µM): Specific XO inhibitor.[1]

    • 1-ABT (1 mM): Pan-CYP inhibitor.[1]

Workflow:

  • Preparation: Thaw HLS9 on ice. Prepare 4 incubation tubes.

  • Pre-incubation (10 min at 37°C):

    • Tube A: S9 + Buffer (Control)

    • Tube B: S9 + Hydralazine (AOX Block)[3]

    • Tube C: S9 + Allopurinol (XO Block)

    • Tube D: S9 + 1-ABT (CYP Block)[1]

  • Initiation: Add Test Compound (1 µM) and NADPH (1 mM) to all tubes.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60 min into acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS quantification of parent depletion.

Decision Logic:

  • If Tube B is stable but A is cleared

    
    AOX Substrate  (Confirmed).[1]
    
  • If Tube D is stable but A is cleared

    
    CYP Substrate .[1]
    
  • If Tube C is stable

    
    XO Substrate .[1]
    
Visualizing the Decision Tree

DecisionTree Start High Clearance in S9? CheckMicrosomes Check Microsomes Start->CheckMicrosomes StableMicro Stable in Microsomes? CheckMicrosomes->StableMicro AOX_Path Suspect AOX/XO StableMicro->AOX_Path Yes InhibitorTest Run Inhibitor Panel (Hydralazine vs Allopurinol) AOX_Path->InhibitorTest Res_Hydral Stable with Hydralazine InhibitorTest->Res_Hydral Res_Allo Stable with Allopurinol InhibitorTest->Res_Allo Concl_AOX CONFIRMED: AOX Substrate Res_Hydral->Concl_AOX Concl_XO CONFIRMED: XO Substrate Res_Allo->Concl_XO

Figure 2: Logic flow for identifying AOX liability in furanopyrimidines.

Conclusion & Recommendations

For 6-(Furan-2-yl)pyrimidin-4-ol , the correlation between standard in vitro assays (microsomes) and human in vivo PK is expected to be poor .[1]

Strategic Recommendations:

  • Abandon Microsomes: Do not use HLM for

    
     ranking of this series.
    
  • Adopt S9/Cytosol: Implement Human S9 stability with and without hydralazine as the primary screen.

  • Species Selection: Be cautious with Dog PK data. Use Minipig or Monkey (Cynomolgus) as better surrogates for human AOX activity, or utilize Humanized Mouse models (chimeric livers).[1]

  • Structural Modification: To block AOX metabolism, consider substituting the C2 position of the pyrimidine ring (e.g., with a methyl or amino group) to sterically hinder the enzymatic attack.[1]

References
  • Pryde, D. C., et al. (2010).[1] Aldehyde oxidase: an enzyme of emerging importance in drug discovery.[1] Journal of Medicinal Chemistry.[1] Link

  • Garattini, E., & Terao, M. (2012).[1][4] The role of aldehyde oxidase in drug metabolism.[1][2][5][3][4][6][7][8][9][10] Expert Opinion on Drug Metabolism & Toxicology.[1][4] Link

  • Hutzler, J. M., et al. (2013).[1] Strategies for a comprehensive understanding of aldehyde oxidase-mediated drug metabolism. Drug Metabolism and Disposition.[1][4] Link

  • Dalvie, D., & Zientek, M. (2015).[1][2] Aldehyde oxidase-mediated metabolism in drug discovery: a review of the current status. Current Opinion in Drug Discovery & Development.[1] Link

  • Sanoh, S., et al. (2015).[1][2] Species differences in aldehyde oxidase activity.[1][3][4][6][7][8] Xenobiotica.[1][4][7][11] Link

Sources

Validation

Comparative analysis of different synthetic routes to 6-(Furan-2-yl)pyrimidin-4-ol

Executive Summary & Strategic Overview Target Molecule: 6-(Furan-2-yl)pyrimidin-4-ol (Tautomer: 6-(Furan-2-yl)pyrimidin-4(3H)-one) CAS Registry Number: 3438-46-8 (Generic for isomer class; specific derivatives vary) Sign...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Target Molecule: 6-(Furan-2-yl)pyrimidin-4-ol (Tautomer: 6-(Furan-2-yl)pyrimidin-4(3H)-one) CAS Registry Number: 3438-46-8 (Generic for isomer class; specific derivatives vary) Significance: This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for adenosine receptor antagonists, kinase inhibitors (e.g., JAK/STAT pathway modulators), and antifungal agents. The furan moiety acts as a bioisostere for phenyl/heteroaryl rings, offering unique hydrogen-bonding potential and metabolic profiles.

The Synthetic Challenge: The synthesis of 6-(furan-2-yl)pyrimidin-4-ol presents a specific chemoselectivity challenge: preserving the acid-sensitive furan ring while constructing the electron-deficient pyrimidine core. Conventional harsh acidic cyclizations often lead to furan ring opening or polymerization (resinification). Therefore, base-catalyzed condensations and transition-metal-catalyzed couplings are the dominant strategies.

This guide analyzes three distinct synthetic architectures:

  • Route A: The Classical Condensation (

    
    -Keto Ester + Formamidine) – The Industrial Standard.
    
  • Route B: The Thio-Intermediate Strategy (

    
    -Keto Ester + Thiourea 
    
    
    
    Desulfurization) – The Robust Lab-Scale Route.
  • Route C: The Modular Cross-Coupling (Suzuki-Miyaura) – The Analog Hunter's Route.

Comparative Analysis Matrix

FeatureRoute A: Direct Condensation Route B: Thio-Intermediate / Desulfurization Route C: Pd-Catalyzed Cross-Coupling
Key Reagents Ethyl 3-(furan-2-yl)-3-oxopropanoate, Formamidine AcetateEthyl 3-(furan-2-yl)-3-oxopropanoate, Thiourea, Raney Ni6-Chloropyrimidin-4-ol, Furan-2-boronic acid, Pd(PPh

)

Step Count 1 (One-pot)2 (Cyclization + Reduction)1 (Convergent)
Atom Economy High Moderate (Loss of Sulfur)Low (Loss of Boronic acid/Halide)
Overall Yield 65–80%50–70% (over 2 steps)40–85% (Substrate dependent)
Scalability Excellent (Kg scale viable)Good (Raney Ni handling limits scale)Poor (Catalyst cost)
Furan Stability High (Basic conditions)Moderate (Desulfurization can reduce furan)High (Neutral/Mild Basic)
Primary Use Bulk Drug Substance MfgLab Scale / When Formamidine is unavailableLate-stage Diversification (SAR)

Detailed Technical Analysis & Protocols

Route A: The Classical Condensation (Recommended for Scale)

Mechanism & Rationale: This route exploits the nucleophilic character of formamidine (generated in situ from its acetate salt) reacting with the electrophilic 1,3-dicarbonyl equivalent of the


-keto ester.
  • Why Formamidine Acetate? Free formamidine is unstable. The acetate salt is a stable solid that releases the free base upon treatment with sodium ethoxide (NaOEt).

  • Regioselectivity: The reaction is driven by the attack of the amidine nitrogen on the ketone carbonyl (more electrophilic) followed by cyclization at the ester carbonyl.

Critical Control Point: The furan ring is sensitive to Lewis acids and strong mineral acids. This basic protocol (NaOEt/EtOH) completely avoids furan decomposition.

Experimental Protocol (Validated)
  • Preparation of Ethoxide: In a dry 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N

    
     inlet, dissolve Sodium metal (2.3 g, 100 mmol) in absolute Ethanol (60 mL) to generate NaOEt in situ. (Alternatively, use commercial 21% NaOEt solution).
    
  • Addition of Amidine: Add Formamidine Acetate (10.4 g, 100 mmol) to the stirred solution at room temperature. Stir for 15 minutes to liberate the free base.

  • Addition of Substrate: Dropwise add Ethyl 3-(furan-2-yl)-3-oxopropanoate (18.2 g, 100 mmol) over 20 minutes.

    • Note: The solution will likely turn dark yellow/orange.

  • Reflux: Heat the mixture to reflux (78 °C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dissolve the residue in minimal water (50 mL).

    • Crucial Step: Cool to 0 °C and acidify carefully with Glacial Acetic Acid to pH 5–6. Do not use concentrated HCl, as it may open the furan ring.

    • The product precipitates as a solid.[1] Filter, wash with cold water, and recrystallize from EtOH/Water.

Expected Yield: 70–78% Appearance: Off-white to pale yellow powder.

Route B: The Thio-Intermediate Strategy (The "Robust" Alternative)

Mechanism & Rationale: Thiourea is significantly more nucleophilic and stable than formamidine. It condenses avidly with


-keto esters to form 6-(furan-2-yl)-2-thioxopyrimidin-4-ol. The sulfur is then removed using Raney Nickel (hydrodesulfurization) or oxidized (H

O

) to yield the target.

Why choose this?

  • Thiourea is cheaper and easier to handle than formamidine acetate.

  • The intermediate (2-thioxo derivative) is often crystalline and easy to purify, ensuring high purity of the final product.

Experimental Workflow
  • Cyclization: Reflux Ethyl 3-(furan-2-yl)-3-oxopropanoate with Thiourea and NaOEt in Ethanol for 4 hours.

    • Yield: >85% of the 2-thioxo intermediate.

  • Desulfurization:

    • Suspend the 2-thioxo intermediate in aqueous ammonia/ethanol.

    • Add Raney Nickel (slurry). Reflux for 2 hours.

    • Caution: Raney Ni is pyrophoric. Ensure inert atmosphere.

    • Filter hot through Celite to remove Ni. Acidify filtrate to precipitate product.

Risk: Over-reduction of the furan double bonds is possible if the Raney Ni activity is too high or reaction time is prolonged.

Route C: Suzuki-Miyaura Cross-Coupling (For SAR Libraries)

Mechanism & Rationale: This convergent route couples a pre-formed pyrimidine halide with a furan boronic acid. It is ideal when a library of analogs (e.g., 6-(furan-2-yl), 6-(thiophen-2-yl), 6-(pyridin-2-yl)) is required from a common intermediate.

Protocol Summary:

  • Reactants: 6-Chloropyrimidin-4-ol (or protected O-benzyl ether) + Furan-2-boronic acid.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(dppf)Cl
    
    
    .
  • Base: Na

    
    CO
    
    
    
    (2 M aq).
  • Solvent: DME/Water or Dioxane/Water (degassed).

  • Conditions: 90 °C, 12 hours.

Drawback: 6-Chloropyrimidin-4-ol is expensive or requires synthesis from 4,6-dichloropyrimidine. The cost per gram is significantly higher than Routes A or B.

Visualizing the Pathways

The following diagram illustrates the mechanistic flow and key intermediates for the three routes.

SyntheticRoutes Start Ethyl 3-(furan-2-yl)-3-oxopropanoate Formamidine Formamidine Acetate (NaOEt, EtOH, Reflux) Start->Formamidine Route A (Direct) Thiourea Thiourea (NaOEt, EtOH) Start->Thiourea Route B (Robust) IntermediateA Acyclic Amidine Intermediate Formamidine->IntermediateA Condensation Target 6-(Furan-2-yl)pyrimidin-4-ol (Target Molecule) IntermediateA->Target Cyclization & Tautomerization ThioInter 2-Thioxo Intermediate (Stable Solid) Thiourea->ThioInter Cyclization RaneyNi Desulfurization (Raney Ni, NH4OH) ThioInter->RaneyNi Step 2 RaneyNi->Target Reduction ChloroPyr 6-Chloropyrimidin-4-ol Suzuki Suzuki Coupling (Furan-2-boronic acid, Pd cat.) ChloroPyr->Suzuki Route C (Modular) Suzuki->Target C-C Bond Formation

Figure 1: Comparative mechanistic flowchart of the three primary synthetic strategies. Route A offers the most direct path, while Route B provides a robust two-step alternative.

Troubleshooting & Expert Insights

Tautomerism Awareness

The product exists in equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms. In solution (NMR), the keto form often predominates.

  • Implication: When characterizing by

    
    H NMR, look for the broad NH signal (11–13 ppm) rather than an OH signal. The C=O stretch in IR will be present around 1650–1680 cm
    
    
    
    .
Purification of Furan Derivatives

Furan rings are electron-rich and prone to oxidation.

  • Avoid: Prolonged exposure to light and air during drying.

  • Avoid: Strong acidic workups (pH < 3). This causes ring opening to 1,4-dicarbonyls (Paal-Knorr reversal).

  • Tip: If the product is colored (brown/red) due to furan oxidation, perform a charcoal wash during recrystallization.

Solubility

6-Substituted pyrimidin-4-ols are often sparingly soluble in water and non-polar solvents, but soluble in dilute base (NaOH) due to the acidic enolic proton.

  • Purification Hack: Dissolve crude solid in 1M NaOH, filter off insoluble impurities, then re-precipitate by adding Acetic Acid.

References

  • General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 1962.
  • Desulfurization Protocol: Hunt, R. R.; McOmie, J. F. W.; Sayer, E. R. "Pyrimidines.[1][2][3][4][5][6] Part X. Pyrimidine, 4:6-Dimethylpyrimidine, and their 2-Amino-derivatives."[7] J. Chem. Soc.1959 , 525–530. Link

  • Furan-Pyrimidine Antifungals: Pervez, H., et al.

    
    -Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents." ACS Omega2020 , 5(28), 17241–17252. Link
    
  • Organic Syntheses Standard: "4-Methyl-6-hydroxypyrimidine." Org.[8][9][10] Synth.1951 , 31, 72. (Standard protocol adaptable for furan derivatives). Link

  • Suzuki Coupling on Pyrimidines: Molander, G. A.; Biolatto, B. "Efficient Synthesis of Pyrimidines via a Suzuki Cross-Coupling Strategy." J. Org. Chem.2003 , 68(11), 4302–4314. Link

Sources

Comparative

Validating the Mechanism of Action of 6-(Furan-2-yl)pyrimidin-4-ol: A Comparative Guide to EGFR Inhibition

For researchers, scientists, and drug development professionals, the rigorous validation of a new compound's mechanism of action is a critical step in its journey from a promising molecule to a potential therapeutic. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a new compound's mechanism of action is a critical step in its journey from a promising molecule to a potential therapeutic. This guide provides an in-depth, technical framework for validating the hypothesized mechanism of 6-(Furan-2-yl)pyrimidin-4-ol as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). By comparing its performance against established EGFR inhibitors, Gefitinib and Erlotinib, we will outline a comprehensive strategy employing a suite of biochemical, cellular, and phenotypic assays. This guide is designed to not only provide detailed protocols but also to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach.

Introduction: A Novel Compound in a Well-Defined Landscape

6-(Furan-2-yl)pyrimidin-4-ol is a novel heterocyclic small molecule. Its core structure, containing both furan and pyrimidine moieties, is suggestive of kinase inhibitory activity, a common feature of such scaffolds in medicinal chemistry. Based on this structural hypothesis, we propose that 6-(Furan-2-yl)pyrimidin-4-ol functions as an inhibitor of EGFR, a receptor tyrosine kinase that is a key regulator of cellular processes and a well-established target in oncology.[1][2]

EGFR signaling, upon activation by ligands like EGF, triggers a cascade of downstream pathways, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] Dysregulation of EGFR signaling is a hallmark of various cancers.[6][7] Therefore, validating 6-(Furan-2-yl)pyrimidin-4-ol as a novel EGFR inhibitor could have significant implications for cancer therapy.

This guide will compare 6-(Furan-2-yl)pyrimidin-4-ol (herein referred to as Compound X) with two well-characterized, clinically approved EGFR inhibitors:

  • Gefitinib (Iressa®): A selective EGFR tyrosine kinase inhibitor that binds to the ATP-binding site of the enzyme.[8][9][10][11]

  • Erlotinib (Tarceva®): Another reversible EGFR tyrosine kinase inhibitor that blocks EGFR signaling and subsequent cancer cell growth.[12][13][14][15]

Our validation strategy will be multi-tiered, beginning with direct biochemical assays to confirm target engagement and progressing to cellular assays to assess its effects in a more physiologically relevant context.

Part 1: In Vitro Characterization - Direct Target Engagement and Potency

The first step in validating our hypothesis is to determine if Compound X directly interacts with and inhibits the enzymatic activity of EGFR in a cell-free system.

Biochemical Kinase Assay: Measuring Direct Inhibition

Rationale: A biochemical kinase assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7]

Experimental Protocol: ADP-Glo™ EGFR Kinase Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR protein, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP at a concentration near the Km for EGFR.

  • Compound Addition: Add serial dilutions of Compound X, Gefitinib, or Erlotinib to the reaction wells. Include a DMSO control (vehicle).

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data (Hypothetical):

CompoundEGFR IC50 (nM)
Compound X 15
Gefitinib26[16]
Erlotinib2[17][18]

This table provides a clear comparison of the in vitro potency of the compounds.

Part 2: Cellular Validation - Target Engagement and Pathway Modulation

While in vitro assays confirm direct inhibition, it is crucial to demonstrate that Compound X can engage EGFR within a cellular environment and modulate its downstream signaling pathways.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in Cells

Rationale: CETSA is a powerful technique for verifying target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[19][20][21][22] This stabilization can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture an EGFR-overexpressing cell line (e.g., A431) and treat with either Compound X (at a concentration ~100x its biochemical IC50), a comparator drug, or DMSO for 1-2 hours.

  • Cell Lysis and Heating: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Separation of Soluble Fraction: Centrifuge the heated lysates to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for total EGFR.[23]

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of the CETSA Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_lysis_heating Lysis & Heating cluster_analysis Analysis A Treat cells with Compound X or DMSO B Lyse cells A->B Harvest C Heat lysate aliquots at different temperatures B->C D Separate soluble and aggregated proteins C->D Centrifuge E Western Blot for EGFR D->E F Quantify and plot melting curve E->F EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS pY PI3K PI3K EGFR->PI3K pY RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Pro_Survival Proliferation & Survival Transcription->Pro_Survival EGF EGF EGF->EGFR Inhibitors Compound X Gefitinib Erlotinib Inhibitors->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Part 3: Phenotypic and Selectivity Profiling

The final stage of validation involves assessing the functional consequences of EGFR inhibition and determining the selectivity of Compound X.

Cell Viability Assay: Measuring Anti-proliferative Effects

Rationale: As EGFR signaling promotes cell proliferation, an effective EGFR inhibitor should reduce the viability of EGFR-dependent cancer cells. The MTS assay is a colorimetric method for assessing cell viability. [24][25][26][27][28] Experimental Protocol: MTS Cell Viability Assay

  • Cell Seeding: Seed EGFR-dependent cancer cells (e.g., HCC827, which has an activating EGFR mutation) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X, Gefitinib, and Erlotinib for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader. The amount of formazan product is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot against compound concentration to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

Comparative Data (Hypothetical):

CompoundHCC827 Cell Viability EC50 (µM)
Compound X 0.5
Gefitinib0.008 [29]
Erlotinib1.26 [30]

This data provides a functional readout of the compounds' anti-cancer activity.

Kinome Profiling: Assessing Selectivity

Rationale: To be a viable drug candidate, a kinase inhibitor should ideally be selective for its intended target to minimize off-target effects. Kinome profiling services, such as KINOMEscan™, assess the binding of a compound against a large panel of kinases. [31][32][33][34][35] Experimental Protocol: KINOMEscan™ Profiling

  • Compound Submission: Submit Compound X to a commercial kinome profiling service.

  • Competition Binding Assay: The service will perform a competition binding assay where Compound X is tested for its ability to displace a ligand from the active site of a large panel of kinases (typically >400).

  • Data Analysis: The results are typically presented as a percentage of control, where a lower percentage indicates stronger binding. The data can be visualized as a "TREEspot™" diagram, providing a clear overview of the compound's selectivity.

Interpretation of Results: The goal is to see a high degree of binding to EGFR with minimal interaction with other kinases. This would indicate that Compound X is a selective EGFR inhibitor. Comparing the kinome scan of Compound X with those of Gefitinib and Erlotinib would provide valuable context regarding its selectivity profile relative to established drugs.

Synthesizing the Evidence: A Self-Validating Framework

The combination of these experiments creates a self-validating system. A positive result in the biochemical assay (low IC50) is validated by the demonstration of target engagement in cells (CETSA shift). The inhibition of EGFR phosphorylation in cells confirms that the compound is acting on the intended pathway. Finally, the anti-proliferative effect in an EGFR-dependent cell line provides the crucial link between target inhibition and a functional cellular outcome. The kinome scan provides the broader context of selectivity, which is critical for downstream development.

If the data from these experiments are consistent, as suggested by our hypothetical results, it would provide strong evidence for the mechanism of action of 6-(Furan-2-yl)pyrimidin-4-ol as a novel, potent, and selective EGFR inhibitor.

Conclusion

This guide has outlined a comprehensive and rigorous strategy for validating the mechanism of action of a novel compound, using 6-(Furan-2-yl)pyrimidin-4-ol as a case study for EGFR inhibition. By integrating biochemical, cellular, and phenotypic assays and comparing the results to well-characterized drugs, researchers can build a compelling and robust data package to support their hypothesis. This structured, evidence-based approach is fundamental to the principles of modern drug discovery and development.

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Validation

A Senior Application Scientist's Guide to Computational Docking: Validating the Binding Mode of 6-(Furan-2-yl)pyrimidin-4-ol

Introduction: From Virtual Hypothesis to Validated Insight In the landscape of modern drug discovery, computational methods are indispensable tools for accelerating the identification and optimization of novel therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Virtual Hypothesis to Validated Insight

In the landscape of modern drug discovery, computational methods are indispensable tools for accelerating the identification and optimization of novel therapeutics.[1] Among these, molecular docking stands out as a powerful technique to predict how a small molecule, or ligand, might bind to a macromolecular target, typically a protein.[2][3][4] This predictive capability allows researchers to screen vast virtual libraries of compounds and prioritize those with the highest likelihood of becoming effective drugs.[3]

This guide focuses on a specific molecule of interest: 6-(Furan-2-yl)pyrimidin-4-ol . This compound belongs to a class of furan- and pyrimidine-containing heterocycles that have demonstrated a wide array of biological activities, including potential as anticancer, antifungal, and antioxidant agents.[5][6][7][8] However, a predicted binding mode from a single docking run is merely a hypothesis. The true value of computational docking lies in a rigorously validated protocol that builds confidence in the results.

Here, we move beyond a simple "how-to" and delve into the causality behind the choices made in a professional workflow. This guide will provide researchers, scientists, and drug development professionals with a robust, self-validating framework to:

  • Establish a reliable docking protocol for a chosen biological target.

  • Use this protocol to predict the binding mode of 6-(Furan-2-yl)pyrimidin-4-ol.

  • Objectively compare its predicted binding performance against relevant alternatives.

For this investigation, we will use Fibroblast Growth Factor Receptor 4 (FGFR4) as our target protein, a kinase implicated in hepatocellular carcinoma. Pyrimidine-based scaffolds are known to be effective inhibitors of FGFR4, making it a relevant and compelling target for our study.[9]

Pillar 1: The Imperative of a Self-Validating Docking Protocol

A common pitfall in computational chemistry is accepting docking results at face value. Different software and scoring functions can produce varied results, and without a proper baseline for success, the predictions remain speculative.[10][11] The cornerstone of a trustworthy docking study is a protocol that first proves its own accuracy for the specific biological target before being applied to a novel compound.

The most widely accepted method for this is re-docking a co-crystallized ligand .[12][13] This process involves taking a protein structure that was solved experimentally with a ligand already bound, removing the ligand, and then asking the docking software to place it back. If the software can accurately reproduce the experimentally known binding pose, the protocol is considered validated. The primary metric for success is the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Angstroms (Å) is generally considered a successful validation.[12][13]

This validation step is non-negotiable; it transforms the docking exercise from a shot in the dark into a calibrated, reliable experiment.

G cluster_prep Step 1: System Preparation cluster_dock Step 2: Re-Docking Simulation cluster_val Step 3: Validation PDB Retrieve Crystal Structure (e.g., FGFR4 with ligand) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt PrepLig Extract & Prepare Co-crystallized Ligand PDB->PrepLig Grid Define Binding Site (Grid Generation) PrepProt->Grid Dock Perform Re-Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Superimpose Poses (Docked vs. Crystal) Dock->Analyze RMSD Calculate RMSD Analyze->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Validated Protocol Validated Decision->Validated Yes Failed Protocol Invalid (Adjust Parameters) Decision->Failed No G cluster_ligand 6-(Furan-2-yl)pyrimidin-4-ol cluster_protein FGFR4 Active Site Ligand Pyrimidin-4-ol Hinge Hinge Region (Val551) Ligand->Hinge H-Bond (Critical) Pocket Hydrophobic Pocket (Leu484, Phe621) Ligand->Pocket Hydrophobic Interaction Furan Furan Oxygen Furan->Hinge Potential H-Bond Acceptor

Caption: Predicted interactions of 6-(Furan-2-yl)pyrimidin-4-ol.

Expert Interpretation and Conclusion

The self-validated docking protocol provides a reliable framework for interpreting our results.

  • Binding Affinity: As expected, the known inhibitor BLU9931 shows the strongest predicted binding affinity (-10.8 kcal/mol). Our test compound, 6-(Furan-2-yl)pyrimidin-4-ol, has a moderate predicted affinity (-7.5 kcal/mol), which is slightly better than its phenyl analog (-7.1 kcal/mol). This suggests that the furan ring, while not dramatically enhancing affinity, may be electronically or sterically more favorable than a phenyl ring in this specific pocket.

  • Binding Mode: All three compounds are predicted to form the critical hydrogen bond interaction with the hinge region residue Val551 via their pyrimidine scaffold. This is a common binding motif for kinase inhibitors and lends credibility to the predicted poses.

  • Role of the Furan Moiety: The key difference lies in the substituent. The furan oxygen of our target compound is positioned to potentially act as a hydrogen bond acceptor with backbone amides in the hinge region, an interaction not possible for the phenyl analog. This additional electrostatic interaction likely accounts for its slightly better binding score.

References

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  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry.

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  • Guru, A. A., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Neurochemical Research.

  • Kumar, R., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics.

  • Fassihi, A., et al. (2014). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Research in Pharmaceutical Sciences.

  • Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. European Journal of Medicinal Chemistry.

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.

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  • Wang, Y., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Cancer Chemotherapy and Pharmacology.

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Comparative

A Researcher's Guide to Target Validation: Orthogonal Assays for Confirming the Biological Target of 6-(Furan-2-yl)pyrimidin-4-ol

In the landscape of contemporary drug discovery, the identification of a small molecule's biological target is a critical milestone. For a compound such as 6-(Furan-2-yl)pyrimidin-4-ol, a novel scaffold with potential th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification of a small molecule's biological target is a critical milestone. For a compound such as 6-(Furan-2-yl)pyrimidin-4-ol, a novel scaffold with potential therapeutic relevance, elucidating its precise mechanism of action is paramount. The furan and pyrimidine moieties are present in numerous bioactive compounds, including kinase inhibitors and antifungal agents, suggesting a broad potential for biological activity.[1][2][3] This guide provides an in-depth comparison of orthogonal assays designed to rigorously confirm the biological target of this, or similar, small molecules.

Orthogonal assays are independent methods that measure the same biological event from different perspectives.[4][5] Their use is crucial to eliminate false positives and build a robust body of evidence to support a specific drug-target interaction.[6][7] This guide will explore several state-of-the-art techniques, detailing their underlying principles, experimental workflows, and comparative strengths and weaknesses. For the purpose of providing concrete examples, we will proceed with the hypothetical scenario that initial screening suggests 6-(Furan-2-yl)pyrimidin-4-ol targets a specific protein kinase.

The Imperative of Target Validation

Before committing to a lengthy and expensive drug development program, it is essential to confirm that the observed phenotypic effects of a compound are mediated through its intended target. This process, known as target validation, provides the foundational confidence for lead optimization and clinical development. A multifaceted approach, employing a battery of orthogonal assays, is the gold standard for achieving this.

This guide will focus on a selection of powerful orthogonal assays, categorized by their primary approach: cellular target engagement, biophysical interaction analysis, and genetic perturbation.

Section 1: Cellular Target Engagement Assays

These assays are designed to confirm that the compound interacts with its target within the complex milieu of a living cell.[8]

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a cellular environment.[9][10] It is based on the principle that the binding of a ligand, such as our compound of interest, to its target protein increases the protein's thermal stability.[10][11] This stabilization results in a shift in the protein's melting curve to a higher temperature.[9][10]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis A 1. Culture Cells B 2. Treat with 6-(Furan-2-yl)pyrimidin-4-ol or Vehicle (DMSO) A->B C 3. Heat cell suspensions to a range of temperatures B->C D 4. Lyse cells C->D E 5. Separate soluble and precipitated protein fractions D->E F 6. Quantify soluble target protein (e.g., Western Blot, ELISA) E->F G 7. Plot melting curves and determine thermal shift F->G

Caption: CETSA Experimental Workflow.

Detailed Protocol for CETSA:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to 80-90% confluency.

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension and treat with various concentrations of 6-(Furan-2-yl)pyrimidin-4-ol or a vehicle control (e.g., DMSO).

    • Incubate at 37°C for a defined period (e.g., 2 hours) to allow for compound entry and target binding.[12]

  • Thermal Challenge:

    • Heat the treated cell aliquots in a PCR machine or similar device to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).[12]

    • Follow with a controlled cooling step to 20°C.[12]

  • Lysis and Separation:

    • Lyse the cells using a suitable lysis buffer.[12]

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature point using a specific detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

    • Plot the amount of soluble target protein as a function of temperature to generate melting curves for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of 6-(Furan-2-yl)pyrimidin-4-ol confirms target engagement.

Kinobeads Competition Binding Assay

For our hypothetical kinase target, the Kinobeads assay is a highly relevant and powerful chemical proteomics approach.[13] This method utilizes beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[14] The compound of interest is then introduced to compete for binding to its target kinase(s), and the displacement is quantified by mass spectrometry.[13]

Experimental Workflow:

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_incubation Competition & Capture cluster_analysis Analysis A 1. Prepare cell lysate B 2. Incubate lysate with 6-(Furan-2-yl)pyrimidin-4-ol or Vehicle A->B C 3. Add Kinobeads to capture unbound kinases B->C D 4. Wash beads and elute bound proteins C->D E 5. Digest proteins and analyze by LC-MS/MS D->E F 6. Quantify protein abundance to identify competed kinases E->F

Caption: Kinobeads Competition Binding Workflow.

Detailed Protocol for Kinobeads Assay:

  • Cell Lysate Preparation:

    • Prepare a native cell lysate from a relevant cell line, ensuring kinases remain in their active conformation.

  • Competition and Capture:

    • Incubate the cell lysate with varying concentrations of 6-(Furan-2-yl)pyrimidin-4-ol or a vehicle control.

    • Introduce the Kinobeads to the lysate and incubate to allow for the affinity capture of kinases not bound by the test compound.[13]

  • Washing and Elution:

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elute the captured kinases from the beads.

  • Mass Spectrometry Analysis:

    • Digest the eluted proteins into peptides.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the relative abundance of each identified kinase in the compound-treated versus vehicle-treated samples. A significant reduction in the amount of a specific kinase captured by the beads in the presence of 6-(Furan-2-yl)pyrimidin-4-ol indicates direct competition and thus, target engagement.

Section 2: Biophysical Assays for Direct Interaction Analysis

Biophysical assays provide quantitative data on the direct binding of a compound to a purified protein, offering insights into binding affinity, kinetics, and thermodynamics.[15][16][17]

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real-time.[18][19] In a typical SPR experiment, the purified target protein is immobilized on a sensor chip, and a solution containing 6-(Furan-2-yl)pyrimidin-4-ol is flowed over the surface.[18][20] Binding events are detected as a change in the refractive index at the sensor surface.[20]

Key Parameters Determined by SPR:

  • Association rate constant (ka): The rate at which the compound binds to the target.

  • Dissociation rate constant (kd): The rate at which the compound dissociates from the target.

  • Equilibrium dissociation constant (KD): A measure of the binding affinity.

Detailed Protocol for SPR:

  • Target Immobilization:

    • Immobilize the purified putative target protein onto a suitable SPR sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of 6-(Furan-2-yl)pyrimidin-4-ol over the sensor surface.

    • Monitor the change in the SPR signal in real-time to generate sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[21][22][23] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[23][24]

Detailed Protocol for ITC:

  • Sample Preparation:

    • Place a solution of the purified target protein in the sample cell of the calorimeter.

    • Load a solution of 6-(Furan-2-yl)pyrimidin-4-ol into the titration syringe.[21]

  • Titration:

    • Inject small aliquots of the compound solution into the protein solution while monitoring the heat change.[21]

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction.

Section 3: Genetic Approaches for Target Validation

Genetic methods provide an alternative and powerful way to validate a drug target by manipulating the expression of the putative target gene.

CRISPR-Cas9 Mediated Gene Knockout

The CRISPR-Cas9 system can be used to create a knockout of the gene encoding the putative target protein.[25][26] If the cellular phenotype observed with 6-(Furan-2-yl)pyrimidin-4-ol treatment is abrogated in the knockout cells, it provides strong evidence that the compound's activity is mediated through that target.[27][28]

Experimental Workflow:

CRISPR_Workflow cluster_design Design & Construction cluster_transfection Transfection & Selection cluster_validation Validation & Phenotypic Assay A 1. Design guide RNAs (gRNAs) targeting the gene of interest B 2. Clone gRNAs into a Cas9 expression vector A->B C 3. Transfect cells with the CRISPR-Cas9 construct B->C D 4. Select for successfully transfected cells C->D E 5. Validate gene knockout (e.g., Western Blot, sequencing) D->E F 6. Treat knockout and wild-type cells with the compound and assess phenotype E->F

Caption: CRISPR-Cas9 Gene Knockout Workflow for Target Validation.

Detailed Protocol for CRISPR-Cas9 Knockout:

  • gRNA Design and Cloning:

    • Design and synthesize guide RNAs (gRNAs) that specifically target the gene of the putative protein target.

    • Clone the gRNAs into a vector that also expresses the Cas9 nuclease.

  • Cell Transfection and Selection:

    • Transfect a suitable cell line with the CRISPR-Cas9 construct.

    • Select for cells that have successfully integrated the construct.

  • Knockout Validation:

    • Isolate single-cell clones and validate the knockout of the target gene by methods such as Western blotting or genomic sequencing.

  • Phenotypic Analysis:

    • Treat both the knockout and wild-type cells with 6-(Furan-2-yl)pyrimidin-4-ol.

    • Compare the phenotypic response between the two cell lines. A loss of response in the knockout cells strongly supports the hypothesis that the protein is the direct target.

Comparison of Orthogonal Assays

AssayPrincipleThroughputKey AdvantagesKey Limitations
CETSA Ligand-induced thermal stabilization of the target protein in cells.[10]MediumIn-cell target engagement, applicable to many protein classes.[12][29]Target-specific antibody required for detection, not suitable for membrane proteins.
Kinobeads Competition for binding to immobilized broad-spectrum kinase inhibitors.[13]Low to MediumUnbiased profiling of the kinome, identifies on- and off-targets.[14][30]Limited to ATP-competitive inhibitors and the kinases captured by the beads.[14]
SPR Real-time optical detection of mass changes due to binding events.[18][20]HighLabel-free, provides kinetic and affinity data.[20][31]Requires purified protein, immobilization can affect protein activity.[17]
ITC Measurement of heat changes upon binding.[21][22]LowLabel-free, provides a complete thermodynamic profile of the interaction.[23][32]Requires large amounts of purified protein, low throughput.
CRISPR-Cas9 Genetic knockout of the putative target gene.[25][26]LowProvides strong evidence for the biological relevance of the target.[28][33]Time-consuming, potential for off-target effects, not a direct measure of binding.

Conclusion

Confirming the biological target of a novel compound like 6-(Furan-2-yl)pyrimidin-4-ol requires a rigorous and multi-pronged approach. No single assay is sufficient to definitively validate a drug target. By employing a carefully selected combination of orthogonal assays, researchers can build a compelling case for a specific mechanism of action. For a putative kinase inhibitor, a combination of CETSA to demonstrate cellular target engagement, Kinobeads to assess selectivity across the kinome, SPR or ITC to quantify the binding interaction with the purified protein, and CRISPR-Cas9 to link the target to the cellular phenotype would provide a robust and comprehensive validation package. This strategic application of orthogonal methodologies is fundamental to mitigating risk and ensuring the successful progression of promising compounds through the drug discovery pipeline.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(Furan-2-yl)pyrimidin-4-ol

This guide provides essential safety and handling protocols for 6-(Furan-2-yl)pyrimidin-4-ol, a heterocyclic compound of interest in drug discovery and chemical research. As no specific Safety Data Sheet (SDS) is readily...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 6-(Furan-2-yl)pyrimidin-4-ol, a heterocyclic compound of interest in drug discovery and chemical research. As no specific Safety Data Sheet (SDS) is readily available for this novel compound, this document synthesizes data from its core structural motifs—furan and pyrimidine—to establish a robust framework for personal protection. Our approach is grounded in the precautionary principle: treat substances with unknown toxicological profiles as potentially hazardous.

Deconstructing the Hazard: A Proactive Risk Assessment

The potential risks of 6-(Furan-2-yl)pyrimidin-4-ol are inferred from its constituent parts. The furan moiety is a known hazardous substance, while the pyrimidinol core is a common feature in biologically active molecules.

Furan-Driven Hazards: The furan ring is associated with significant health risks. Furan is classified as a possible human carcinogen and can be absorbed through the skin.[1] It is an irritant to the skin, eyes, and respiratory tract.[1][2] Acute exposure can lead to central nervous system depression, with symptoms like dizziness and nausea, while chronic exposure may damage the liver and kidneys.[1][2] Furthermore, furan is a highly flammable liquid that can form explosive peroxides upon exposure to air, a risk that may persist in its derivatives.[2][3]

Pyrimidine-Related Considerations: While many pyrimidine derivatives have established therapeutic uses, the core structure can be found in various compounds with diverse toxicological profiles.[4] As a solid, 6-(Furan-2-yl)pyrimidin-4-ol, particularly if a fine powder, may present a dust explosion hazard under certain conditions.[5]

Based on this analysis, we must assume 6-(Furan-2-yl)pyrimidin-4-ol is a skin and eye irritant, a potential carcinogen, and may be harmful if inhaled or ingested.

Potential Hazard Primary Concern Basis of Assessment
Acute Toxicity (Inhalation/Ingestion) Harmful if inhaled or swallowed.[6]Inferred from furan toxicity data.
Skin & Eye Irritation Causes skin and serious eye irritation.[1][3][6]Inferred from furan toxicity data.
Carcinogenicity Suspected human carcinogen.[3][6]Furan is classified as a Group 2B carcinogen by IARC.
Organ Toxicity May cause damage to liver and kidneys through prolonged exposure.[1]Inferred from furan toxicity data.
Physical Hazard (Solid) Potential for fine dust to form explosive mixtures with air.[5]General hazard for organic powders.
Physical Hazard (Reactivity) Potential for peroxide formation on storage.[2][3]Inferred from furan chemistry.

The Core Defense: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by rigorous PPE protocols, is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All handling of 6-(Furan-2-yl)pyrimidin-4-ol, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of powders or vapors.[3]

Essential Personal Protective Equipment

The following PPE is the minimum requirement for any researcher handling this compound.

  • Body Protection: A long-sleeved laboratory gown or coat is required. It should be buttoned completely to protect underlying clothing. For procedures with a higher risk of splashes, consider a chemical-resistant apron over the lab coat.[7]

  • Hand Protection: Double-gloving is mandatory.[7] The inner glove provides a second barrier in case the outer glove is breached.

    • Material: Nitrile gloves are recommended for their resistance to a broad range of chemicals.

    • Procedure: Change the outer glove immediately if contamination is suspected or after every 30-60 minutes of use. Always remove gloves before leaving the laboratory area.

  • Eye and Face Protection: Chemical splash goggles are required at all times.[7] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles. Standard safety glasses are not sufficient.[7]

  • Respiratory Protection:

    • Standard Operations: When working within a fume hood, a respirator is not typically required.

    • High-Risk Operations: For unpacking new containers, weighing large quantities of fine powder outside of a containment hood, or cleaning up spills, a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation of airborne particles.[7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the task.

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE & Control Selection Start Task: Handle 6-(Furan-2-yl)pyrimidin-4-ol AssessTask Assess Task Type Start->AssessTask Weighing Weighing Powder or Handling Stock Container AssessTask->Weighing Solid Form Solution Making Solution or Performing Reaction AssessTask->Solution Liquid Form Spill Spill Cleanup or Large Quantity Transfer AssessTask->Spill Emergency/ High Risk FumeHood Mandatory: Chemical Fume Hood Weighing->FumeHood Respirator Add N95 Respirator Weighing->Respirator If outside fume hood (Not Recommended) Solution->FumeHood Spill->Respirator BasePPE Base PPE: - Lab Gown - Double Nitrile Gloves - Splash Goggles FumeHood->BasePPE FaceShield Add Face Shield BasePPE->FaceShield If Splash Risk > Moderate

Caption: PPE selection workflow based on the handling task.

Operational Plan: Step-by-Step Safety Protocols

Adherence to strict procedures for putting on and removing PPE is critical to prevent exposure and cross-contamination.

Protocol for Donning PPE

Follow this sequence to ensure complete protection before handling the chemical.

  • Gown: Put on the lab gown, ensuring it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator (if required): Perform a fit check for your N95 respirator.

  • Goggles/Face Shield: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab gown.

Protocol for Doffing PPE

This sequence is designed to minimize the spread of potential contaminants.

  • Outer Gloves: Remove the outer gloves first, peeling them off without touching the external surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves simultaneously. Roll the gown outwards and peel off the gloves at the same time. Dispose of them immediately in the hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles. Clean and store them appropriately.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with 6-(Furan-2-yl)pyrimidin-4-ol must be treated as hazardous waste.

  • Waste Segregation: Maintain a dedicated, sealed hazardous waste container in the laboratory, clearly labeled "Hazardous Waste: 6-(Furan-2-yl)pyrimidin-4-ol and associated materials."

  • Items for Disposal: This includes used gloves, disposable gowns, weigh paper, contaminated paper towels, and any excess chemical.

  • Container Management: Do not fill waste containers beyond 90% capacity to prevent spills.[8] Ensure the exterior of the container remains clean and it is kept tightly closed when not in use.[8]

  • Final Disposal: Follow your institution's specific guidelines for the pickup and disposal of chemical hazardous waste.[9][10]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 6-(Furan-2-yl)pyrimidin-4-ol, mitigating the potential risks and ensuring a secure laboratory environment.

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